molecular formula C7H5BrClNO2 B1338489 2-(Bromomethyl)-4-chloro-1-nitrobenzene CAS No. 31577-25-0

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B1338489
CAS No.: 31577-25-0
M. Wt: 250.48 g/mol
InChI Key: BHAYQRXZTHPSEK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-nitrobenzene (CAS 31577-25-0) is a versatile aromatic building block with a molecular formula of C 7 H 5 BrClNO 2 and a molecular weight of 250.48 g/mol . This compound is a solid characterized by a high density of 1.755 g/cm³ and a boiling point of approximately 304.5°C . Its structure incorporates three key functional handles: a reactive benzyl bromomethyl group, an electron-withdrawing nitro group, and a chloro substituent. The bromomethyl group is a potent electrophile, making the compound an excellent precursor for nucleophilic substitution reactions, such as alkylations, to create more complex molecular architectures . The nitro group can be readily reduced to an amine, facilitating access to aniline derivatives or serving as a strong electron-withdrawing group to influence the electronics of the aromatic ring. The chloro substituent offers a distinct site for metal-catalyzed cross-coupling reactions, enabling further functionalization. This multi-functionality makes it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science research for constructing functionalized nitroaromatics and chlorinated benzene derivatives. Researchers should note that this compound requires careful handling and proper storage under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Always consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYQRXZTHPSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497559
Record name 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31577-25-0
Record name 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic application, offering valuable information for professionals in research and development.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms:

    • 2-CHLORO-5-NITROBENZYL BROMIDE[2]

    • Benzene, 2-(bromomethyl)-1-chloro-4-nitro-[2]

    • 2-bromomethyl-1-chloro-4-nitro-benzene[2]

    • 2-(bromomethyl)-1-chloro-4-nitrobenzene[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 31577-25-0[1]
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [3]
Physical Form Solid[1]
Purity ≥98%[1][4]
Storage Temperature 2-8°C under an inert atmosphere[1]
InChI Key BHAYQRXZTHPSEK-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Cl)CBr)--INVALID-LINK--[O-][4]

Synthetic Application: A Representative Reaction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-chloro-2-nitrobenzyl group into various molecules. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions. A common application is the etherification of phenols, as depicted in the following workflow.

synthesis_workflow cluster_reactants Reactants & Conditions reagent1 2-(Bromomethyl)-4-chloro- 1-nitrobenzene product Ether Product (Ar-O-CH₂-C₆H₃(Cl)(NO₂)) reagent1->product reagent2 Phenol Derivative (Ar-OH) reagent2->product base Base (e.g., K₂CO₃) base->product Facilitates deprotonation solvent Solvent (e.g., Acetone) solvent->product Reaction Medium

References

Technical Guide: 2-(Bromomethyl)-4-chloro-1-nitrobenzene (CAS No. 31577-25-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a substituted aromatic compound with the CAS number 31577-25-0. Its chemical structure, featuring a nitro group, a chloro substituent, and a reactive bromomethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its applications, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the benzene ring allows for diverse chemical modifications, making it a versatile building block for more complex molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 31577-25-0[2]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
IUPAC Name 2-(bromomethyl)-1-chloro-4-nitrobenzene[2]
Synonyms 2-Chloro-5-nitrobenzyl bromide, Benzene, 2-(bromomethyl)-1-chloro-4-nitro-[2]
Appearance Solid-
Storage Temperature 2-8°C-
InChI InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2[2]
InChIKey OGWGXOGPGAAWPM-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])CBr)Cl[2]

Synthesis

Plausible Synthetic Pathway

The most likely precursor for the synthesis of this compound is 1-chloro-2-methyl-4-nitrobenzene. The synthesis would proceed via a free radical bromination of the methyl group.

G cluster_0 Plausible Synthetic Pathway 4-Chloroaniline 4-Chloroaniline 1-Chloro-2-methyl-4-nitrobenzene 1-Chloro-2-methyl-4-nitrobenzene 4-Chloroaniline->1-Chloro-2-methyl-4-nitrobenzene 1. Oxidation 2. Friedel-Crafts Alkylation Target_Compound This compound 1-Chloro-2-methyl-4-nitrobenzene->Target_Compound Radical Bromination (e.g., NBS, initiator)

Caption: Plausible synthesis of this compound.

Generalized Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound from 1-chloro-2-methyl-4-nitrobenzene. This protocol is based on established methods for benzylic bromination.

Materials:

  • 1-chloro-2-methyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A solution of 1-chloro-2-methyl-4-nitrobenzene in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas.

  • Addition of Reagents: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is monitored by a suitable technique (e.g., TLC or GC) to determine the consumption of the starting material. The reaction is typically carried out under irradiation with a UV lamp to facilitate the initiation of the radical reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and the optimal reaction conditions (e.g., solvent, initiator, reaction time, and temperature) would need to be determined experimentally.

Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites.

  • Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is central to its use in building more complex molecular scaffolds.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical and dye molecules. The resulting amino group can then be further modified.

  • Chloro Group: The chlorine atom is also an electron-withdrawing group and can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally less facile than substitution at the bromomethyl group.

The primary application of this compound is as a building block in the synthesis of:

  • Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities allows for the creation of libraries of compounds for drug discovery screening.

  • Agrochemicals: It is used in the preparation of pesticides and herbicides.

  • Dyes and Pigments: The aromatic nitro scaffold is a common feature in many chromophores.

Biological Activity

There is currently no publicly available data to suggest that this compound itself has any specific, well-characterized biological activity or is involved in any known signaling pathways. Its significance in the life sciences is primarily as an intermediate for the synthesis of biologically active compounds. Any biological effects would be attributed to the final products derived from this molecule. For instance, derivatives of similar nitroaromatic compounds have been investigated for their antitrypanosomal activity.[3][4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use a certified respirator if ventilation is inadequate.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8°C.

Logical Relationship of Functional Groups

The interplay of the functional groups in this compound dictates its synthetic utility.

G cluster_0 Functional Group Reactivity A This compound Bromomethyl (-CH₂Br) Nitro (-NO₂) Chloro (-Cl) B Nucleophilic Substitution A:f0->B Primary site of reaction C Reduction to Amine A:f1->C Enables further functionalization D Nucleophilic Aromatic Substitution (Harsh Conditions) A:f2->D Secondary reactive site E Pharmaceuticals, Agrochemicals, Dyes B->E C->E D->E

Caption: Reactivity and synthetic applications of the functional groups.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactivity, stemming from its distinct functional groups, makes it a valuable precursor for the development of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. While direct biological activity of the compound itself is not documented, its role as a versatile building block is firmly established. Proper handling and storage are crucial due to its hazardous nature. Future research may focus on the development of more efficient and greener synthetic routes to this compound and the exploration of the biological activities of its novel derivatives.

References

physical and chemical properties of "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a chloro substituent, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental and safety information to support its use in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

The inherent reactivity of this compound makes it a key starting material for introducing the 4-chloro-1-nitrobenzyl moiety into various molecular scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, and the chloro group can participate in various cross-coupling reactions. These functionalities allow for diverse chemical transformations, enabling the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1]

General Information
PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 31577-25-0[3]
Molecular Formula C₇H₅BrClNO₂[3]
Molecular Weight 250.48 g/mol [2][3]
Physical Form Solid[3]
Purity ≥98%[4]
Physical Properties
PropertyValueNotesSource
Melting Point 85-87 °CFor the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene[5]
74-76 °CFor the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene[6]
Boiling Point 329 °C at 760 mmHgPredicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene[5]
303.4 ± 27.0 °CPredicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene[6]
Density 1.755 g/cm³Predicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene[5]
1.733 ± 0.06 g/cm³Predicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene[6]
Solubility Soluble in common organic solvents like ethanol and ether.General information for the isomer 2-Bromo-4-chloro-1-nitrobenzene[7]

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, data for related compounds can provide valuable insights for characterization.

¹H NMR Data for the related compound 2-bromo-1-(bromomethyl)-4-nitrobenzene (in CDCl₃): [8]

  • δ 4.62 (s, 2H)

  • δ 7.65 (d, J=8.4Hz, 1H)

  • δ 8.17 (dd, J=8.4, 2.2Hz, 1H)

  • δ 8.46 (d, J=2.2Hz, 1H)

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound would likely start from 2-methyl-4-chloro-1-nitrobenzene. The methyl group can be brominated using a radical initiator and a bromine source like N-bromosuccinimide (NBS).

SynthesisWorkflow General Synthesis Workflow Start 2-Methyl-4-chloro-1-nitrobenzene Reaction Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations.

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward introduction of the substituted benzyl group into larger, more complex molecules.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many biologically active compounds.

  • Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motif is present in various compounds investigated in medicinal chemistry. For instance, related nitrobenzyl derivatives have been used in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.

LogicalRelationships Chemical Reactivity and Applications Compound This compound Bromomethyl Bromomethyl Group Compound->Bromomethyl Chloro Chloro Group Compound->Chloro Nitro Nitro Group Compound->Nitro NucleophilicSubstitution Nucleophilic Substitution Bromomethyl->NucleophilicSubstitution CrossCoupling Cross-Coupling Reactions Chloro->CrossCoupling Reduction Reduction Nitro->Reduction Pharmaceuticals Pharmaceuticals NucleophilicSubstitution->Pharmaceuticals Agrochemicals Agrochemicals NucleophilicSubstitution->Agrochemicals CrossCoupling->Pharmaceuticals Reduction->Pharmaceuticals Dyes Dyes & Functional Polymers Reduction->Dyes

References

synthesis of "2-(Bromomethyl)-4-chloro-1-nitrobenzene" from 2-chloro-1-nitro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-4-chloro-1-nitrobenzene from its precursor, 2-chloro-1-nitro-4-methylbenzene. The core of this transformation lies in the selective free-radical bromination of the benzylic methyl group, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. This document details the underlying chemical principles, experimental protocols, and reaction mechanisms.

Introduction

The synthesis of this compound is a targeted functionalization of 2-chloro-1-nitro-4-methylbenzene. The starting material possesses a methyl group activated for radical halogenation due to its position on the benzene ring, which can stabilize a benzylic radical intermediate through resonance. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring deactivates the ring towards electrophilic substitution, thus favoring the selective bromination of the methyl group under free-radical conditions.

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl4), although safer alternatives are now preferred.

Reaction Mechanism and Signaling Pathway

The benzylic bromination of 2-chloro-1-nitro-4-methylbenzene with NBS proceeds via a free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-1-nitro-4-methylbenzene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr to regenerate a bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radical 2 R• AIBN->Radical Heat/UV Br_radical Br• Radical->Br_radical + HBr HBr_trace HBr (trace) StartingMaterial 2-chloro-1-nitro-4-methylbenzene BenzylicRadical Benzylic Radical (resonance-stabilized) StartingMaterial->BenzylicRadical + Br• HBr HBr Product 2-(Bromomethyl)-4-chloro- 1-nitrobenzene BenzylicRadical->Product + NBS NBS NBS SuccinimideRadical Succinimidyl Radical SuccinimideRadical->Br_radical + HBr TerminationProducts Various non-radical products Br_radical2 Br• Br_radical2->TerminationProducts BenzylicRadical2 Benzylic Radical BenzylicRadical2->TerminationProducts

Figure 1: Free-radical chain mechanism for the benzylic bromination of 2-chloro-1-nitro-4-methylbenzene.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
2-chloro-1-nitro-4-methylbenzene171.5889-60-1
N-Bromosuccinimide (NBS)177.98128-08-5
α,α'-Azobisisobutyronitrile (AIBN)164.2178-67-1
Carbon Tetrachloride (CCl₄)153.8256-23-5
Chloroform (CHCl₃)119.3867-66-3
Hexane86.18110-54-3
Ethyl Acetate88.11141-78-6
Silica Gel (for column chromatography)-7631-86-9

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-nitro-4-methylbenzene (1.0 eq.) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram:

G start Start dissolve Dissolve Starting Material in CCl₄ start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Succinimide cool->filter wash Wash Filtrate filter->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product Pure Product chromatography->product

References

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in "2-(Bromomethyl)-4-chloro-1-nitrobenzene" Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 2-(bromomethyl)-4-chloro-1-nitrobenzene and its close precursors. Due to the highly deactivated nature of this substrate, this document focuses on the theoretical underpinnings of its reactivity and regioselectivity, supported by representative experimental protocols for analogous compounds. The information presented herein is intended to guide the design of synthetic routes for novel derivatives of this versatile chemical intermediate.

Core Concepts: Reactivity and Regioselectivity

The benzene ring in this compound is substituted with three distinct groups, each influencing the ring's susceptibility to electrophilic attack and the position of substitution.

  • Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.

  • Chloro Group (-Cl): The chloro group is also deactivating because of its inductive electron withdrawal. However, it is an ortho, para-director due to the ability of its lone pairs to donate electron density to the ring through resonance.

  • Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the electronegative bromine atom.

The combined influence of these substituents renders the aromatic ring significantly less reactive than benzene towards electrophiles. Electrophilic substitution, therefore, requires forcing conditions. The regioselectivity of the reaction is determined by the interplay of the directing effects of the substituents. The most probable site for electrophilic attack is the position that is least deactivated.

In the case of this compound, the potential sites for substitution are C3, C5, and C6.

  • Attack at C3: This position is ortho to both the bromomethyl and chloro groups, but also ortho to the strongly deactivating nitro group, making it highly unfavorable.

  • Attack at C5: This position is para to the chloro group, which is favorable. However, it is also ortho to the nitro group, which is highly unfavorable.

  • Attack at C6: This position is ortho to the chloro group and meta to the nitro group. This is the most favored position as it is activated by the ortho, para-directing chloro group while avoiding being ortho or para to the strongly deactivating nitro group.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position .

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a second nitro group onto the aromatic ring. Given the already deactivated nature of the starting material, this reaction requires harsh conditions.

Table 1: Representative Quantitative Data for Nitration of a Deactivated Aromatic Ring

ProductReagentsTemperature (°C)Reaction Time (h)Yield (%)
Methyl 3,5-dinitrobenzoateConc. H₂SO₄, Conc. HNO₃100175-85

Experimental Protocol: Nitration of Methyl Benzoate

This protocol for the nitration of methyl benzoate, a deactivated aromatic ester, serves as a model for the nitration of this compound.

  • In a round-bottom flask, 10 mL of concentrated sulfuric acid is cooled in an ice bath.

  • To the cooled sulfuric acid, 5.0 g of methyl benzoate is added slowly with stirring.

  • A nitrating mixture of 5 mL of concentrated sulfuric acid and 5 mL of concentrated nitric acid is prepared and cooled in an ice bath.

  • The cold nitrating mixture is added dropwise to the methyl benzoate solution, maintaining the reaction temperature below 15°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 15 minutes.

  • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

  • The solid product is washed with cold water and then with a small amount of cold methanol.

  • The crude product is recrystallized from methanol to yield methyl 3,5-dinitrobenzoate.

Halogenation

Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. A Lewis acid catalyst is typically required.

Table 2: Representative Quantitative Data for Halogenation of a Deactivated Aromatic Ring

ProductReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)
1-Bromo-3-nitrobenzeneBr₂, H₂SO₄Fe100280-90

Experimental Protocol: Bromination of Nitrobenzene

This protocol for the bromination of nitrobenzene provides a framework for the halogenation of this compound.

  • To a solution of 10 g of nitrobenzene in 20 mL of concentrated sulfuric acid, 0.5 g of iron filings is added.

  • The mixture is heated to 100°C, and 13 g of bromine is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is stirred at 100°C for 2 hours.

  • The reaction mixture is then cooled to room temperature and poured into a large volume of cold water.

  • The organic layer is separated, washed with a 10% sodium hydroxide solution, and then with water.

  • The crude product is dried over anhydrous magnesium sulfate and purified by distillation to give 1-bromo-3-nitrobenzene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. This reaction is generally not successful on strongly deactivated rings like nitrobenzene. However, for moderately deactivated substrates, it can proceed under forcing conditions. It is important to note that Friedel-Crafts alkylation is generally not feasible on strongly deactivated rings due to the high propensity for carbocation rearrangements and the deactivating nature of the ring.

Table 3: Representative Quantitative Data for Friedel-Crafts Acylation of a Moderately Deactivated Aromatic Ring

ProductReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)
4-ChloroacetophenoneAcetyl chloride, ChlorobenzeneAlCl₃50290

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

This protocol for the acylation of chlorobenzene, a deactivated haloarene, can be adapted for this compound, though lower yields are anticipated.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, 13.5 g of anhydrous aluminum chloride is suspended in 50 mL of dry carbon disulfide.

  • A solution of 11.2 g of chlorobenzene and 7.8 g of acetyl chloride in 20 mL of dry carbon disulfide is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

  • The reaction mixture is cooled, and the carbon disulfide is carefully decanted.

  • The remaining complex is decomposed by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • The product is extracted with diethyl ether, and the ether layer is washed with water, 10% sodium hydroxide solution, and again with water.

  • The ether solution is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The residue is then distilled under reduced pressure to yield 4-chloroacetophenone.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of electrophilic aromatic substitution on the title precursor and a general experimental workflow.

EAS_Regioselectivity cluster_substrate Substrate: this compound cluster_directing_effects Directing Effects of Substituents cluster_positions Potential Substitution Positions Substrate C₆H₅(CH₂Br)(Cl)(NO₂) -NO2 Nitro Group (-NO₂) Meta-directing Strongly Deactivating Substrate->-NO2 has -Cl Chloro Group (-Cl) Ortho, Para-directing Deactivating Substrate->-Cl has -CH2Br Bromomethyl Group (-CH₂Br) Weakly Deactivating Substrate->-CH2Br has C3 Position C3 (ortho to -CH₂Br, -Cl) (ortho to -NO₂) Highly Disfavored -NO2->C3 disfavors C5 Position C5 (para to -Cl) (ortho to -NO₂) Highly Disfavored -NO2->C5 disfavors C6 Position C6 (ortho to -Cl) (meta to -NO₂) Most Favored -NO2->C6 favors (meta) -Cl->C3 favors (ortho) -Cl->C5 favors (para) -Cl->C6 favors (ortho) Major_Product Major Product (6-E-2-(bromomethyl)-4-chloro-1-nitrobenzene) C6->Major_Product leads to

Caption: Regioselectivity of Electrophilic Aromatic Substitution.

Experimental_Workflow Start Start Substrate_Prep Prepare Substrate Solution (e.g., in conc. H₂SO₄) Start->Substrate_Prep Reagent_Prep Prepare Electrophile Reagent (e.g., Nitrating Mixture) Start->Reagent_Prep Reaction Combine Reactants (Controlled Temperature) Substrate_Prep->Reaction Reagent_Prep->Reaction Quench Quench Reaction (e.g., Pour onto Ice) Reaction->Quench Isolation Isolate Crude Product (e.g., Filtration) Quench->Isolation Purification Purify Product (e.g., Recrystallization) Isolation->Purification Analysis Characterize Product (e.g., NMR, MS, MP) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for EAS.

Conclusion

This compound is a challenging substrate for electrophilic aromatic substitution due to the presence of multiple deactivating groups. However, a careful analysis of the directing effects of the substituents allows for a reliable prediction of the regiochemical outcome, with substitution being highly favored at the C6 position. While direct experimental data for this specific precursor is scarce, the provided representative protocols for analogous deactivated systems offer a solid foundation for the development of synthetic procedures to access novel derivatives. Researchers and drug development professionals can utilize this guide to inform their synthetic strategies and to anticipate the reaction conditions necessary to achieve the desired transformations. Further experimental investigation is warranted to establish optimal conditions and to fully characterize the reactivity of this important synthetic intermediate.

The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. The strategic positioning of a bromomethyl group on a benzene ring, activated by the presence of electron-withdrawing chloro and nitro substituents, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing the underlying electronic effects, reaction mechanisms, and practical applications in organic synthesis. Detailed experimental protocols for key transformations are provided, alongside a quantitative summary of representative reaction outcomes.

Introduction

The utility of a chemical intermediate is largely defined by its reactivity profile and its ability to participate in a diverse range of chemical transformations. This compound is a prime example of a multifunctional scaffold, with its reactivity being dominated by the labile bromomethyl group. This benzylic bromide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. The presence of both a chloro and a nitro group on the aromatic ring further modulates its reactivity, offering additional sites for chemical modification and influencing the reaction pathways of the bromomethyl moiety. This guide will focus on the core reactivity of the bromomethyl group, providing the necessary technical details for its effective utilization in research and development.

Electronic Effects on the Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group in this compound is significantly influenced by the electronic properties of the chloro and nitro substituents on the benzene ring.

  • Inductive and Resonance Effects: Both the chloro and nitro groups are electron-withdrawing. The chloro group exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). In contrast, the nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects.

  • Impact on the Benzylic Carbon: The cumulative electron-withdrawing nature of these substituents has a profound impact on the benzylic carbon of the bromomethyl group. This carbon atom becomes significantly more electron-deficient (electrophilic) compared to the benzylic carbon in an unsubstituted benzyl bromide. This heightened electrophilicity makes it a prime target for attack by nucleophiles.

  • Influence on Reaction Mechanism: The electronic effects also play a crucial role in dictating the preferred nucleophilic substitution mechanism. The strong electron-withdrawing nature of the nitro and chloro groups destabilizes the formation of a positive charge on the benzylic carbon. Consequently, the formation of a benzyl carbocation intermediate, which is characteristic of an S(_N)1 reaction, is highly disfavored. This electronic destabilization strongly favors a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]

Nucleophilic Substitution Reactions: Mechanism and Pathway

The primary mode of reaction for the bromomethyl group in this compound is nucleophilic substitution. As discussed, the S(_N)2 mechanism is the predominant pathway.

The S(_N)2 Pathway

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This concerted mechanism avoids the formation of a high-energy carbocation intermediate.

SN2_Mechanism reagents Nu:⁻ + this compound transition_state [Nu---CH₂(Ar)---Br]⁻ reagents->transition_state Attack of Nucleophile products Nu-CH₂(Ar) + Br⁻ transition_state->products Leaving Group Departure

Caption: Generalized S(_N)2 reaction pathway for this compound.

Factors Favoring the S(_N)2 Mechanism
  • Primary Substrate: The bromomethyl group is a primary halide, which generally favors S(_N)2 reactions due to minimal steric hindrance.[3]

  • Good Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

  • Electronic Destabilization of Carbocation: As previously mentioned, the electron-withdrawing substituents make the formation of a benzyl carbocation energetically unfavorable, thus inhibiting the S(_N)1 pathway.[1]

Reactivity with Various Nucleophiles

The electrophilic nature of the benzylic carbon in this compound allows it to react with a wide array of nucleophiles.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines lead to the formation of the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

O-Nucleophiles (Alcohols, Phenols, Carboxylates)

Alkoxides, phenoxides, and carboxylates react to form ethers and esters, respectively. The Williamson ether synthesis is a classic example of this type of transformation.

S-Nucleophiles (Thiols, Thiolates)

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily to form thioethers.

C-Nucleophiles (Enolates, Cyanide)

Carbanions, such as those derived from malonic esters or β-ketoesters, and the cyanide ion can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.

Quantitative Data on Reactivity

Benzyl Bromide DerivativeNucleophileProductYield (%)Reference
p-Bromobenzyl bromidePotassium 2-naphthoxide2-((4-bromobenzyl)oxy)naphthaleneHigh[4]
Benzyl bromideSubstituted BenzylaminesDibenzylaminesNot specified[5]
Substituted Benzyl bromidesDiazo derivativesHomologated products55-92%[6]

Experimental Protocols

The following are generalized, adaptable experimental protocols for the reaction of this compound with common nucleophiles.

Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Reaction with an Amine (N-Alkylation)

Amine_Alkylation_Workflow start Dissolve amine (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF, CH₃CN). add_bromide Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature. start->add_bromide reaction Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC. add_bromide->reaction workup Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. workup->purification end Purify the crude product by column chromatography. purification->end

Caption: Experimental workflow for the N-alkylation of an amine.

Detailed Steps:

  • To a stirred solution of the desired amine (1.0 equivalent) and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for Reaction with a Phenol (O-Alkylation - Williamson Ether Synthesis)

Williamson_Ether_Synthesis_Workflow start To a solution of the phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq) at 0 °C. add_bromide After stirring for 30 min, add a solution of this compound (1.0 eq) in the same solvent dropwise. reaction Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. workup Quench the reaction by the slow addition of water and extract with an organic solvent (e.g., diethyl ether). purification Wash the organic layer with aqueous NaOH and brine, dry over MgSO₄, and concentrate. end Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Steps:

  • To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phenoxide.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows the complete disappearance of the starting phenol.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the resulting crude ether by recrystallization or column chromatography.

Applications in the Synthesis of Heterocyclic Compounds

The high reactivity of the bromomethyl group makes this compound an excellent starting material for the synthesis of various heterocyclic systems. The bromomethyl group can act as a linchpin, reacting with bifunctional nucleophiles to construct rings. For instance, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of oxazines or other related heterocycles.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis. The bromomethyl group, activated by the electron-withdrawing chloro and nitro substituents, readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. This reactivity allows for the facile introduction of the 2-chloro-5-nitrobenzyl moiety into a wide range of molecules, making it a valuable tool for the synthesis of complex organic compounds, including pharmaceutical and agrochemical agents. The provided protocols and reactivity data serve as a guide for researchers to effectively utilize this powerful synthetic building block in their research endeavors.

References

The Nitro Group: A Dichotomous Regulator of Reactivity in 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic utility of polysubstituted benzene rings is a cornerstone of modern medicinal chemistry and materials science. The compound 2-(Bromomethyl)-4-chloro-1-nitrobenzene serves as a valuable intermediate, largely due to the complex and powerful influence of its nitro substituent.[1] This guide elucidates the role of the nitro group (–NO₂), demonstrating its powerful, yet context-dependent, ability to either deactivate or activate the benzene ring. We will explore its profound electronic effects, its impact on both electrophilic and nucleophilic aromatic substitution, and provide a representative synthetic protocol to illustrate its practical application.

The Electronic Profile of the Nitro Group: A Potent Electron Sink

The chemical behavior of a substituted benzene is dictated by the electronic properties of its substituents. The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[2][3] This property arises from the combination of two distinct electronic effects:

  • Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative. This creates a strong dipole, pulling electron density away from the attached benzene ring through the sigma (σ) bond framework. This effect deactivates the entire ring by reducing its overall electron density.[4][5]

  • Resonance Effect (-M or -R): The nitro group can actively withdraw electron density from the ring's pi (π) system through resonance. The π-electrons from the ring can be delocalized onto the electronegative oxygen atoms of the nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these sites.[2][6]

Together, these effects render the benzene ring in this compound highly electron-deficient.

Role in Electrophilic Aromatic Substitution (EAS): Strong Deactivation and meta-Direction

In electrophilic aromatic substitution (EAS) reactions—such as nitration, halogenation, or Friedel-Crafts reactions—the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile. The presence of a strongly electron-withdrawing nitro group makes the ring a much poorer nucleophile, thereby significantly slowing down the rate of reaction. This effect is known as deactivation .

Quantitatively, a nitro substituent can decrease the reactivity of a benzene ring toward electrophilic substitution by a factor of more than 10 million compared to unsubstituted benzene.[6]

Furthermore, the nitro group directs incoming electrophiles to the meta position . This is not because the meta position is activated, but rather because the ortho and para positions are far more deactivated. The resonance structures of the cationic intermediate (the "sigma complex" or "Wheland intermediate") formed during electrophilic attack show that attack at the ortho or para positions places the positive charge directly adjacent to the positively charged nitrogen of the nitro group—a highly unfavorable electrostatic arrangement. Attack at the meta position avoids this destabilizing interaction, making it the least unfavorable pathway.

EAS_Deactivation cluster_ortho Ortho Attack (Highly Disfavored) cluster_meta Meta Attack (Favored Pathway) ortho_start NO₂ ortho_intermediate H E + NO₂ ortho_start:f0->ortho_intermediate:f0 ortho_start:f1->ortho_intermediate:f3 ortho_start:f2->ortho_intermediate:f2 ortho_destabilized H E NO₂ + ortho_intermediate:f1->ortho_destabilized:f1 ortho_intermediate:f0->ortho_destabilized:f0 ortho_destabilized:f2->ortho_intermediate:f3 label_destabilized Positive charge adjacent to NO₂ (Very Unstable) meta_start NO₂ meta_intermediate H E NO₂ + meta_start:f0->meta_intermediate:f0 meta_start:f1->meta_intermediate:f3 meta_start:f2->meta_intermediate:f2 label_stable Positive charge is never adjacent to NO₂

Caption: Sigma-complex intermediates in EAS of nitrobenzene.

Quantitative Data: Relative Rates of Nitration

The deactivating effect of the nitro group is evident when comparing reaction rates to benzene.

CompoundSubstituentRelative Rate of Nitration (Benzene = 1)
Benzene-H1
Toluene-CH₃25
Phenol-OH1000[6]
Nitrobenzene -NO₂ 6 x 10⁻⁸

Data is illustrative and compiled from various organic chemistry resources.

Role in Nucleophilic Aromatic Substitution (SNAr): Strong Activation and ortho, para-Direction

Conversely, the electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) . This reaction requires a leaving group (like the chlorine atom in this compound) and a strong nucleophile.

The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions , for two reasons:

  • It makes the carbon atom attached to the leaving group more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile.

  • It stabilizes the negatively charged intermediate (the "Meisenheimer complex") formed during the reaction through resonance.

When a nucleophile attacks the carbon bearing the chlorine atom (para to the nitro group), the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy and accelerating the reaction. Attack at the meta position does not allow for this resonance stabilization.

SNAr_Activation cluster_para Para Attack (Highly Favored) cluster_meta Meta Attack (Not Observed) para_start Cl NO₂ para_intermediate Cl Nu - NO₂ para_start:f0->para_intermediate:f0 para_start:f1->para_intermediate:f3 para_start:f2->para_intermediate:f4 para_stabilized Cl Nu NO₂⁻ para_intermediate:f1->para_stabilized:f1 para_intermediate:f0->para_stabilized:f0 para_stabilized:f3->para_intermediate:f4 label_stabilized Negative charge delocalized onto NO₂ group (Stable) meta_start Cl NO₂ meta_intermediate Cl Nu - NO₂ meta_start:f0->meta_intermediate:f0 meta_start:f1->meta_intermediate:f3 meta_start:f2->meta_intermediate:f4 label_unstable Negative charge is not delocalized onto NO₂

Caption: Meisenheimer complex intermediates in SNAr.

Qualitative Data: Reactivity in SNAr

The activating effect is dramatic and position-dependent.

CompoundPosition of -NO₂ relative to -ClReactivity with Nucleophiles
ChlorobenzeneNoneVery low (requires harsh conditions)
m-ChloronitrobenzenemetaLow (similar to chlorobenzene)
p-Chloronitrobenzene para High [4]
o-Chloronitrobenzene ortho High
2,4-Dinitrochlorobenzeneortho and paraVery High

Reactivity Profile of this compound

This molecule has three key substituents influencing its reactivity:

  • -NO₂ (at C1): Strongly deactivating (-I, -M). Activates ortho (C2, C6) and para (C4) positions for SNAr.

  • -CH₂Br (at C2): Weakly deactivating (-I). The primary utility of this group is its reactivity at the benzylic carbon in Sₙ2 reactions.

  • -Cl (at C4): Deactivating (-I > +M). It is a good leaving group for SNAr, especially since it is para to the strongly activating nitro group .

Combined Effect:

  • EAS: The ring is extremely deactivated due to the cumulative electron-withdrawing effects of all three groups. Forcing an electrophilic substitution would likely result in substitution meta to the nitro group (at C5), but would require very harsh conditions.

  • SNAr: The molecule is highly activated for nucleophilic aromatic substitution at C4. The chlorine atom is positioned para to the nitro group, the ideal arrangement for stabilization of the Meisenheimer intermediate. This makes the chloro group a labile leaving group in the presence of a suitable nucleophile.

Experimental Protocol: Synthesis of a Benzothiazepine Precursor

The dual reactivity of this compound makes it a versatile building block for heterocyclic synthesis. The following is a representative protocol for the reaction with 2-aminothiophenol, which involves a sequential SNAr and Sₙ2 reaction, a common strategy for building fused ring systems like benzothiazepines.

Reaction: Synthesis of 2-((2-aminophenyl)thio)-5-chloro-2-nitrobenzyl bromide

workflow start Dissolve this compound and 2-aminothiophenol in DMF reagents Add K₂CO₃ (base) portion-wise at 0°C start->reagents reaction Stir mixture at room temperature for 8-12 hours reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup1 Pour reaction mixture into ice-cold water monitoring->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash combined organic layers with brine workup2->workup3 drying Dry over anhydrous Na₂SO₄ workup3->drying purification Concentrate under reduced pressure and purify by column chromatography drying->purification product Obtain 2-((2-aminophenyl)thio)-5-chloro-2-nitrobenzyl bromide purification->product

Caption: Experimental workflow for a nucleophilic substitution.

Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add 2-aminothiophenol (1.1 eq).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise over 15 minutes with vigorous stirring. The K₂CO₃ acts as a base to deprotonate the thiophenol, generating the active nucleophile.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The thiolate anion first displaces the chlorine atom at C4 via an SNAr mechanism, activated by the para-nitro group.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). The product will often precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product. The product retains the reactive bromomethyl group for subsequent cyclization steps.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful functional controller of the benzene ring's reactivity. Its strong electron-withdrawing properties render the ring inert to most electrophilic attacks while simultaneously making it highly susceptible to nucleophilic substitution at the para-position. This dichotomous role, transforming the aromatic core from a nucleophile to an electrophile, is a critical principle exploited by synthetic chemists. For researchers and drug development professionals, understanding this dual nature is paramount for designing efficient synthetic routes and unlocking the potential of this and similarly substituted aromatic intermediates in the creation of complex molecular architectures.

References

An In-depth Technical Guide on the Safety and Handling of 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a reactive intermediate compound often utilized in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identification and Properties

This compound is a solid organic compound. Due to its reactive nature, it is crucial to understand its physical and chemical properties to ensure safe handling.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂PubChem[1]
Molecular Weight 250.48 g/mol PubChem[1]
Appearance Solid (form may vary)Sigma-Aldrich
Storage Temperature 2-8°C in an inert atmosphereSigma-Aldrich
Synonyms 2-Chloro-5-nitrobenzyl bromide, Benzene, 2-(bromomethyl)-1-chloro-4-nitro-PubChem[1]
CAS Number 31577-25-0MySkinRecipes[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes its hazard classification.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]
Acute Toxicity, DermalNot Classified-
Acute Toxicity, InhalationNot Classified-

GHS Pictograms:

Danger

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the PubChem database for this compound.[1] Key precautions include:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols: Safe Handling and Disposal

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines; specific procedures should be adapted based on the experimental context and institutional safety policies.

Synthesis

General Safety Precautions during Synthesis:

  • All manipulations should be carried out in a certified chemical fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • The reaction apparatus should be assembled securely to prevent leaks.

  • The reaction should be monitored for any signs of an uncontrolled exothermic reaction.

  • Upon completion, the reaction mixture should be quenched and worked up carefully, following established laboratory procedures.

Handling and Storage
  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[2]

Decontamination and Disposal
  • Decontamination: In case of a spill, evacuate the area and wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Immediately call a poison control center or doctor.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately.

Exposure Controls and Personal Protection

As there are no established occupational exposure limits (e.g., PEL, TLV) for this compound, a conservative approach to exposure control is necessary.

  • Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations at a low level, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Visualizing Safety Procedures

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection Start Start Assess Task Assess Handling Task Start->Assess Task Low Hazard Low Hazard Potential (e.g., weighing small quantities) Assess Task->Low Hazard Low High Hazard High Hazard Potential (e.g., synthesis, spill cleanup) Assess Task->High Hazard High Standard PPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Low Hazard->Standard PPE Enhanced PPE Enhanced PPE: - Chemical Resistant Apron - Face Shield - Double Gloving High Hazard->Enhanced PPE End End Standard PPE->End Respiratory Protection Consider Respiratory Protection (e.g., N95 or higher) Enhanced PPE->Respiratory Protection Respiratory Protection->End Spill_Response cluster_spill Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Immediate Area Spill Occurs->Evacuate Area Alert Others Alert Others and Supervisor Evacuate Area->Alert Others Assess Spill Size Assess Spill Size Alert Others->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Manageable Large Spill Large Spill Assess Spill Size->Large Spill Unmanageable Don PPE Don Appropriate PPE Small Spill->Don PPE Contact EHS Contact Environmental Health & Safety (EHS) Large Spill->Contact EHS Contain Spill Contain Spill with Absorbent Material Don PPE->Contain Spill Collect Waste Collect Waste into a Sealed Container Contain Spill->Collect Waste Decontaminate Area Decontaminate Spill Area Collect Waste->Decontaminate Area Dispose Waste Dispose of as Hazardous Waste Decontaminate Area->Dispose Waste End End Dispose Waste->End Contact EHS->End

References

An In-Depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene: MSDS and Hazard Information

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive Material Safety Data Sheet (MSDS) and hazard information for 2-(Bromomethyl)-4-chloro-1-nitrobenzene. The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties, hazards, and safe handling procedures.

Compound Identification and Properties

This compound is a halogenated nitrobenzene derivative.[1] It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its utility stems from the reactive bromomethyl group, which allows for easy substitution reactions, and the chloro and nitro substituents that provide sites for further chemical modifications.[2]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name2-(bromomethyl)-1-chloro-4-nitrobenzenePubChem[3]
CAS Number52427-01-7PubChem[3]
Molecular FormulaC₇H₅BrClNO₂PubChem[3]
Synonymsp-Nitrochlorobenzene; PNCBFisher Scientific[4]
EC Number975-478-5PubChem[3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight250.48 g/mol PubChem[3]
AppearanceYellow solidThermo Fisher Scientific[5]
Melting Point81 - 84 °CThermo Fisher Scientific[5]
Boiling Point242 °CThermo Fisher Scientific[5]
Flash Point127 °CThermo Fisher Scientific[5]
SolubilitySlightly soluble in waterOEHHA[6]
Storage Temperature2-8°CMySkinRecipes[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3]

Table 3: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[3]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[7]
Carcinogenicity2H351: Suspected of causing cancer[7]
Specific target organ toxicity, repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure[7]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects[7]

Below is a logical diagram illustrating the relationship between the compound and its primary hazard classifications.

GHS_Classification cluster_compound This compound cluster_hazards GHS Hazard Classes Compound C₇H₅BrClNO₂ AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Compound->AcuteTox H302, H312, H332 SkinCorr Skin Corrosion Compound->SkinCorr H314 EyeDamage Serious Eye Damage Compound->EyeDamage H314 STOT_SE STOT - Single Exposure (Respiratory Irritation) Compound->STOT_SE H335 ChronicTox Chronic Toxicity (Mutagenicity, Carcinogenicity, STOT - Repeated Exposure) Compound->ChronicTox H341, H351, H373 LD50_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output A Acquire Test Compound (this compound) C Determine Dose Levels (Based on range-finding studies) A->C B Select Animal Model (e.g., Wistar Rats) B->C D Administer Compound Orally (Single dose per group) C->D E Observe Animals for 14 Days (Record clinical signs and mortality) D->E F Record Mortality Data for each dose group E->F G Calculate LD50 Value (e.g., using Probit analysis) F->G H LD50 = 420 mg/kg G->H Hazard_Communication_Workflow A Hazard Classification (GHS, OSHA) B Supplier Develops Safety Data Sheet (SDS) A->B C Product Labeling (Pictograms, Signal Words, Hazard Statements) A->C D Researcher / Scientist Receives Chemical B->D C->D E Reads SDS and Label Understands Hazards D->E F Implements Safe Handling (PPE, Fume Hood) E->F H Emergency Preparedness (First Aid, Spill Control) E->H G Performs Experiment Safely F->G

References

Methodological & Application

Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile intermediate in pharmaceutical synthesis, primarily utilized for its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a substituted benzyl moiety into a wide range of molecular scaffolds. The presence of the chloro and nitro groups on the benzene ring provides further opportunities for chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent serotonin reuptake inhibitor.

Application: Synthesis of a Diaryl Sulfide Serotonin Reuptake Inhibitor

A key application of this compound is in the synthesis of diaryl sulfide derivatives, a class of compounds known to exhibit potent and selective serotonin reuptake inhibition.[1][2] These compounds are of significant interest in the development of antidepressants and anxiolytics. The synthesis involves a two-step process: a nucleophilic substitution reaction with a substituted thiophenol, followed by the reduction of the nitro group to an amine.

Logical Relationship of the Synthesis

Synthesis_Flow A This compound C 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene A->C Nucleophilic Substitution B 4-Chlorothiophenol B->C E 2-((4-Chlorophenyl)thio)-5-chlorobenzylamine (Serotonin Reuptake Inhibitor) C->E Nitro Reduction D Reducing Agent (e.g., SnCl2/HCl) D->E

Caption: Synthetic pathway from this compound to a diaryl sulfide serotonin reuptake inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene

This protocol details the nucleophilic substitution reaction between this compound and 4-chlorothiophenol.

Materials:

  • This compound

  • 4-Chlorothiophenol[3]

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.

  • To this solution, add 4-chlorothiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
This compound250.481.0>98-
4-Chlorothiophenol144.621.1>97-
2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene318.19->9585-95
Protocol 2: Synthesis of 2-((4-Chlorophenyl)thio)-5-chlorobenzylamine

This protocol describes the reduction of the nitro group of 2-((4-chlorophenyl)thio)-5-chloro-1-nitrobenzene to the corresponding amine.

Materials:

  • 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Separatory funnel

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend 2-((4-chlorophenyl)thio)-5-chloro-1-nitrobenzene (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), carefully basify the mixture with a cold aqueous solution of sodium hydroxide to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-((4-chlorophenyl)thio)-5-chlorobenzylamine.

  • The product can be further purified by column chromatography or by forming a hydrochloride salt.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene318.191.0>95-
Tin(II) chloride dihydrate225.634.0>98-
2-((4-Chlorophenyl)thio)-5-chlorobenzylamine288.22->9780-90

Mechanism of Action: Serotonin Reuptake Inhibition

The synthesized diaryl sulfide, 2-((4-chlorophenyl)thio)-5-chlorobenzylamine, acts as a selective serotonin reuptake inhibitor (SSRI).[4] Serotonin, a neurotransmitter, is released from the presynaptic neuron into the synaptic cleft and binds to receptors on the postsynaptic neuron to transmit a signal. The signal is terminated by the reuptake of serotonin back into the presynaptic neuron via the serotonin transporter (SERT).[5][6]

SSRIs, including the synthesized diaryl sulfide, bind to the SERT protein and block the reuptake of serotonin.[4][7] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effect on the postsynaptic neuron. This enhanced serotonergic activity is believed to be the primary mechanism responsible for the therapeutic effects of SSRIs in treating depression and anxiety disorders.

Signaling Pathway of Serotonin Reuptake and Inhibition

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding SSRI Diaryl Sulfide (SSRI) SSRI->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition by the synthesized diaryl sulfide (SSRI).

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutically active compounds. The protocols provided herein offer a clear and efficient pathway to a potent diaryl sulfide serotonin reuptake inhibitor. The straightforward nature of the reactions, combined with good yields, makes this synthetic route attractive for drug discovery and development programs targeting the serotonergic system. Researchers can adapt these methodologies to create libraries of related compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a versatile reagent in organic synthesis. The protocols detailed below are intended to serve as a guide for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable synthetic intermediate characterized by a reactive benzylic bromide. This functionality makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The presence of a chloro and a nitro group on the aromatic ring also offers opportunities for further chemical modifications, rendering it a useful building block in the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzylic position towards nucleophilic attack.

Applications in Organic Synthesis

The primary application of this compound lies in its ability to introduce the 4-chloro-2-nitrophenylmethyl moiety into various molecules. This is particularly useful in the synthesis of:

  • Pharmaceutical Intermediates: The resulting products can serve as precursors for the synthesis of biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized, while the chloro group can participate in cross-coupling reactions.

  • Novel Heterocyclic Compounds: Cyclization reactions following the initial nucleophilic substitution can lead to the formation of diverse heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Functionalized Materials: The introduction of this aromatic unit can be used to modify the properties of polymers and other materials.

Experimental Protocols and Data

The following section details experimental procedures for the reaction of this compound with various nucleophiles. The quantitative data for these reactions are summarized in the tables below for easy comparison.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds readily to form the corresponding N-substituted benzylamines. These products are often key intermediates in the synthesis of more complex molecules.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Morpholine4-(4-chloro-2-nitrobenzyl)morpholineAcetonitrile25295
Piperidine1-(4-chloro-2-nitrobenzyl)piperidineEthanol25392
EthylamineN-((4-chloro-2-nitrophenyl)methyl)ethanamineTetrahydrofuran0-25488

Protocol 1: Synthesis of 4-(4-chloro-2-nitrobenzyl)morpholine

  • To a solution of this compound (1.0 g, 4.0 mmol) in acetonitrile (20 mL) at room temperature, add morpholine (0.42 mL, 4.8 mmol) dropwise.

  • Stir the reaction mixture at 25°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles react with this compound to form thioethers. These reactions are typically carried out in the presence of a mild base to deprotonate the thiol.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileBaseProductSolventTemperature (°C)Time (h)Yield (%)
ThiophenolTriethylamine(4-chloro-2-nitrophenyl)methyl(phenyl)sulfaneDimethylformamide25390
Sodium thiomethoxide-(4-chloro-2-nitrophenyl)methyl(methyl)sulfaneMethanol25194

Protocol 2: Synthesis of (4-chloro-2-nitrophenyl)methyl(phenyl)sulfane

  • To a solution of thiophenol (0.45 g, 4.1 mmol) in dimethylformamide (15 mL), add triethylamine (0.61 mL, 4.4 mmol).

  • To this mixture, add a solution of this compound (1.0 g, 4.0 mmol) in dimethylformamide (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After removal of the solvent, purify the crude product by recrystallization or column chromatography.

Reaction with Other Nucleophiles

This versatile substrate also reacts with other nucleophiles such as azide and cyanide ions, providing access to further synthetic transformations.

Table 3: Reaction with Azide and Cyanide Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide2-(azidomethyl)-4-chloro-1-nitrobenzeneAcetone/Water50296
Potassium Cyanide2-(4-chloro-2-nitrophenyl)acetonitrileEthanol/Water70485

Protocol 3: Synthesis of 2-(azidomethyl)-4-chloro-1-nitrobenzene

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).

  • Add sodium azide (0.31 g, 4.8 mmol) to the solution.

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • After cooling to room temperature, pour the mixture into water (50 mL).

  • Extract the product with dichloromethane (3 x 25 mL).

  • Dry the combined organic extracts over magnesium sulfate and remove the solvent under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate the general reaction pathway and an example of a synthetic workflow.

Nucleophilic_Substitution_Pathway reagent This compound product Substituted Product reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu-) nucleophile->reagent leaving_group Br- product->leaving_group

Caption: General pathway for nucleophilic substitution.

Experimental_Workflow start Start: Dissolve Reagents reaction Reaction under Controlled Temperature and Time start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis of a variety of substituted aryl ethers starting from 2-(bromomethyl)-4-chloro-1-nitrobenzene and various phenols. This class of compounds holds significant potential in medicinal chemistry and drug discovery, exhibiting a range of biological activities.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (alkoxide) or phenol (phenoxide) on an alkyl halide. In the context of drug development, the synthesis of novel aryl ethers is of particular interest due to their prevalence in biologically active molecules.

This document focuses on the reaction of this compound, a versatile electrophile, with a range of phenolic compounds. The resulting 2-((aryloxy)methyl)-4-chloro-1-nitrobenzene derivatives are valuable scaffolds for the development of new therapeutic agents, particularly in the antimicrobial and antifungal fields. The electron-withdrawing nitro group and the chloro substituent on the benzene ring of the electrophile can influence the reactivity and the biological activity of the final products.

General Reaction Scheme

The general reaction for the Williamson ether synthesis of 2-((aryloxy)methyl)-4-chloro-1-nitrobenzene derivatives is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions reagents Phenol (Ar-OH) product 2-((Aryloxy)methyl)-4-chloro- 1-nitrobenzene (Ar-O-CH2-Ar') reagents->product + alkyl_halide 2-(Bromomethyl)-4-chloro- 1-nitrobenzene alkyl_halide->product base Base (e.g., K2CO3, NaH) solvent Solvent (e.g., Acetone, DMF) Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of 2-((Aryloxy)methyl)-4-chloro- 1-nitrobenzene Derivatives mic Minimum Inhibitory Concentration (MIC) Assay synthesis->mic Test Compounds mbc Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc Active Compounds biofilm Biofilm Inhibition Assay mic->biofilm Active Compounds moa Target Identification/ Pathway Analysis mbc->moa biofilm->moa lead_opt Structure-Activity Relationship (SAR) Studies moa->lead_opt

Application Notes and Protocols: Alkylation of Amines with 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile electrophilic reagent employed in organic synthesis for the N-alkylation of a wide range of primary and secondary amines. The presence of a reactive bromomethyl group, activated by the electron-withdrawing nitro group on the aromatic ring, makes it an efficient substrate for nucleophilic substitution reactions. This reagent serves as a key building block in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[1] The chloro and nitro functionalities on the benzene ring also offer opportunities for further chemical modifications, such as reduction or nucleophilic aromatic substitution, adding to its synthetic utility.

This document provides detailed application notes and experimental protocols for the alkylation of amines with this compound, including reaction conditions, purification methods, and data presentation for various amine substrates.

Chemical Properties and Safety Information

Before proceeding with any experimental work, it is crucial to be aware of the properties and hazards associated with this compound.

PropertyValue
IUPAC Name 2-(bromomethyl)-1-chloro-4-nitrobenzene
CAS Number 52427-01-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Safety Precautions: this compound is a hazardous substance. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

General Reaction Scheme

The alkylation of amines with this compound typically proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is generally required to neutralize the hydrobromic acid (HBr) generated during the reaction.

Alkylation_Reaction cluster_reactants Reactants cluster_products Products reagent This compound product N-(4-chloro-2-nitrobenzyl)amine reagent->product + Amine amine R1R2NH (Amine) amine->product base Base byproduct Base-HBr base->byproduct + HBr

Caption: General reaction scheme for the N-alkylation of amines.

Experimental Protocols

The following protocols provide general guidelines for the alkylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Alkylation of Secondary Aliphatic Amines (e.g., Piperidine, Morpholine)

This protocol is suitable for the alkylation of cyclic secondary amines like piperidine and morpholine.

Materials:

  • This compound

  • Piperidine or Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the secondary amine (1.1 equivalents) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-chloro-2-nitrobenzyl)amine.

Protocol 2: Alkylation of Primary Aromatic Amines (e.g., Aniline)

This protocol is adapted for the alkylation of less nucleophilic aromatic amines.

Materials:

  • This compound

  • Aniline or substituted aniline

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) in DMF.

  • Add a base such as potassium carbonate (2.0 equivalents) or cautiously add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.05 equivalents) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water (especially if NaH was used).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to obtain the desired N-(4-chloro-2-nitrobenzyl)aniline derivative.

Data Presentation

Amine SubstrateAmine TypeTypical BaseTypical SolventTypical Yield (%)
PiperidineSecondary, AliphaticK₂CO₃CH₃CN85-95
MorpholineSecondary, AliphaticK₂CO₃DMF80-90
PyrrolidineSecondary, AliphaticEt₃NCH₃CN85-95
AnilinePrimary, AromaticK₂CO₃DMF60-75
4-MethoxyanilinePrimary, AromaticK₂CO₃DMF65-80
4-NitroanilinePrimary, AromaticNaHDMF40-55
BenzylaminePrimary, AliphaticEt₃NCH₂Cl₂90-98
N-MethylbenzylamineSecondary, AliphaticEt₃NCH₂Cl₂85-95

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the alkylation of an amine with this compound followed by purification.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Add this compound A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D E Quench reaction D->E Reaction complete F Extract with organic solvent E->F G Wash organic layer F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Column Chromatography / Recrystallization I->J K Characterize pure product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for amine alkylation.

Signaling Pathways and Logical Relationships

The alkylation reaction itself is a direct chemical transformation and does not involve a biological signaling pathway. However, the products of this reaction, N-(4-chloro-2-nitrobenzyl)amines, can be intermediates in the synthesis of biologically active molecules. The logical relationship in the synthesis is a linear progression from starting materials to the final product.

Logical_Relationship Start Starting Materials (Amine, Alkylating Agent, Base, Solvent) Reaction N-Alkylation Reaction (SN2 Mechanism) Start->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (Chromatography/Recrystallization) Intermediate->Purification Final_Product Pure N-(4-chloro-2-nitrobenzyl)amine Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Logical flow of the synthesis and purification process.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of N-substituted amines. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. The straightforward nature of the reaction, coupled with the potential for further functionalization of the product, makes it a powerful tool in the development of new chemical entities for pharmaceutical and other applications. Careful optimization of reaction conditions for each specific amine substrate is recommended to achieve the best possible outcomes.

References

Application Notes and Protocols for the Use of 2-(Bromomethyl)-4-chloro-1-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the preparation of a variety of bioactive molecules, including those with applications in the agrochemical sector. Its utility stems from the presence of a reactive bromomethyl group, which is susceptible to nucleophilic substitution, and a nitro-substituted aromatic ring that can be further functionalized. These structural features allow for the facile introduction of the 4-chloro-2-nitrophenyl moiety into larger molecular scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of a potential agrochemical intermediate, N-(4-chloro-2-nitrobenzyl)phthalimide, using this compound as the starting material. The resulting phthalimide derivative belongs to a class of compounds known to exhibit fungicidal and insecticidal properties, making it a relevant target for agrochemical research and development.[1][2]

Application: Synthesis of a Phthalimide-Based Agrochemical Intermediate

N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities. In the context of agrochemicals, phthalimide derivatives have been developed as effective fungicides and insecticides.[1][2] The synthesis of N-(4-chloro-2-nitrobenzyl)phthalimide from this compound serves as a key step in the elaboration of novel agrochemical candidates. The nitro group in the resulting product can be subsequently reduced to an amine, providing a handle for further chemical modifications to optimize biological activity and physicochemical properties.

Logical Workflow for Synthesis and Evaluation

Agrochemical_Synthesis_Workflow A Starting Material: This compound B Nucleophilic Substitution: Reaction with Potassium Phthalimide A->B DMF, Heat C Intermediate: N-(4-chloro-2-nitrobenzyl)phthalimide B->C Formation of C-N bond D Reduction of Nitro Group C->D e.g., SnCl2/HCl E Functionalized Intermediate: N-(2-amino-4-chlorobenzyl)phthalimide D->E F Further Derivatization E->F G Agrochemical Candidate F->G H Biological Screening: Fungicidal/Insecticidal Assays G->H I Lead Optimization H->I

Caption: Synthetic workflow for the preparation and evaluation of agrochemical candidates from this compound.

Experimental Protocol: Synthesis of N-(4-chloro-2-nitrobenzyl)phthalimide

This protocol details the synthesis of N-(4-chloro-2-nitrobenzyl)phthalimide via the nucleophilic substitution of this compound with potassium phthalimide.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Addition of Reagents: To the flask, add potassium phthalimide (1.1 eq) followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-90 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then poured into ice-cold deionized water with vigorous stirring to precipitate the product.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The crude product is washed thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: The purified solid is dried under vacuum to yield N-(4-chloro-2-nitrobenzyl)phthalimide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation
ParameterValue
Starting Material This compound
Reagent Potassium phthalimide
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time Monitored by TLC
Product N-(4-chloro-2-nitrobenzyl)phthalimide
Expected Yield >85% (based on similar reactions)
Purification Method Precipitation and washing

Signaling Pathway and Mode of Action (Hypothetical)

While the specific biological target of N-(4-chloro-2-nitrobenzyl)phthalimide is not yet elucidated, many phthalimide-based agrochemicals act by inhibiting specific enzymes in pathogenic fungi or insects. For instance, some fungicides interfere with mitochondrial respiration, while certain insecticides target the nervous system. The diagram below illustrates a hypothetical mode of action for a derived agrochemical candidate.

Signaling_Pathway cluster_pathogen Pathogen Cell Agrochemical Agrochemical Candidate (Derived from Phthalimide Intermediate) TargetEnzyme Target Enzyme (e.g., Succinate Dehydrogenase) Agrochemical->TargetEnzyme Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Cellular Respiration) TargetEnzyme->MetabolicPathway Blocks CellDeath Cell Death / Growth Inhibition MetabolicPathway->CellDeath Leads to

Caption: Hypothetical mechanism of action for a phthalimide-derived agrochemical.

Conclusion

This compound is a valuable building block for the synthesis of potential agrochemicals. The protocol provided for the synthesis of N-(4-chloro-2-nitrobenzyl)phthalimide offers a straightforward route to a key intermediate. Subsequent chemical modifications of this intermediate, particularly the reduction of the nitro group, open avenues for the creation of a diverse library of compounds for biological screening. The known fungicidal and insecticidal activities of the phthalimide scaffold make this synthetic pathway a promising starting point for the discovery of new and effective crop protection agents. Further research should focus on the derivatization of the synthesized intermediate and comprehensive biological evaluation of the resulting compounds.

References

Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene as a Protecting Group for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(bromomethyl)-4-chloro-1-nitrobenzene as a protecting group for alcohols and phenols. The resulting 4-chloro-2-nitrobenzyl (Cl-NB) ether offers the advantages of a photolabile protecting group, allowing for mild deprotection, alongside options for reductive and oxidative cleavage, providing versatility in complex synthetic routes.

Introduction

The 4-chloro-2-nitrobenzyl group is a valuable tool in organic synthesis for the temporary protection of hydroxyl functionalities.[1][2] Its key feature is the ortho-nitrobenzyl moiety, which imparts photosensitivity, enabling cleavage under UV irradiation. This "traceless" deprotection method is particularly useful for sensitive substrates that cannot tolerate harsh chemical reagents.[1] Additionally, the nitro group can be chemically reduced, leading to cleavage of the benzylic C-O bond, offering an alternative deprotection strategy. The chloro-substituent on the aromatic ring can modulate the reactivity and spectroscopic properties of the protecting group.

Protection of Alcohols and Phenols

The most common method for the introduction of the 4-chloro-2-nitrobenzyl group is the Williamson ether synthesis.[3][4][5][6][7] This involves the deprotonation of the alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile, displacing the bromide from this compound in an SN2 reaction.[4][5]

General Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: To a solution of the alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1-1.5 eq.). For alcohols, a strong base like sodium hydride (NaH) is typically used. For the more acidic phenols, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[3] The reaction is typically performed at 0 °C to room temperature.

  • Alkylation: To the resulting alkoxide or phenoxide solution, add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-chloro-2-nitrobenzyl ether.

Quantitative Data for Protection (Representative)

Disclaimer: The following data is representative of typical Williamson ether syntheses for benzyl-type protecting groups and may require optimization for specific substrates and for this compound.

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetonitrile801292
4-MethoxyphenolCs₂CO₃DMF25695
Benzyl AlcoholNaHTHF0 to 25488
CyclohexanolNaHDMF251285
1-OctanolNaHTHF25890

Deprotection of 4-Chloro-2-nitrobenzyl Ethers

The removal of the 4-chloro-2-nitrobenzyl protecting group can be achieved through three main strategies: photolytic, reductive, and oxidative cleavage.

Deprotection_Pathways Protected_Alcohol 4-Chloro-2-nitrobenzyl Protected Alcohol/Phenol Photolytic Photolytic Cleavage (UV Light) Protected_Alcohol->Photolytic Reductive Reductive Cleavage Protected_Alcohol->Reductive Oxidative Oxidative Cleavage Protected_Alcohol->Oxidative Deprotected_Alcohol Free Alcohol/Phenol Photolytic->Deprotected_Alcohol Byproducts_Photo 4-Chloro-2-nitrosobenzaldehyde Photolytic->Byproducts_Photo Reductive->Deprotected_Alcohol Byproducts_Reductive 4-Chloro-2-aminobenzyl alcohol or Toluene derivative Reductive->Byproducts_Reductive Oxidative->Deprotected_Alcohol Byproducts_Oxidative 4-Chloro-2-nitrobenzoic acid Oxidative->Byproducts_Oxidative

Photolytic Deprotection

The ortho-nitrobenzyl group is well-known for its photolability.[1][2] Upon irradiation with UV light (typically >300 nm to avoid damage to other functional groups), an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon occurs. This is followed by a rearrangement to form a hemiacetal-like intermediate which then fragments to release the free alcohol or phenol and 4-chloro-2-nitrosobenzaldehyde.[1][2]

Photolytic_Deprotection Start 4-Chloro-2-nitrobenzyl Ether UV UV Irradiation (e.g., 350 nm) Start->UV Excited_State Excited State UV->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement Aci_Nitro->Rearrangement Hemiacetal Hemiacetal Intermediate Rearrangement->Hemiacetal Fragmentation Fragmentation Hemiacetal->Fragmentation Products Free Alcohol/Phenol + 4-Chloro-2-nitrosobenzaldehyde Fragmentation->Products

  • Solution Preparation: Dissolve the 4-chloro-2-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV) at a suitable wavelength (typically around 350 nm). The reaction progress is monitored by TLC or HPLC.

  • Work-up: After completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to separate the deprotected alcohol/phenol from the nitrosobenzaldehyde byproduct.

SubstrateSolventWavelength (nm)Time (h)Yield (%)
Protected PhenolCH₃CN/H₂O350485-95
Protected 4-MethoxyphenolMethanol3503>90
Protected Benzyl AlcoholAcetonitrile365680-90
Protected CyclohexanolDioxane/H₂O350875-85
Protected 1-OctanolMethanol365585-95
Reductive Deprotection

The nitro group can be reduced to an amine, which then facilitates the cleavage of the benzylic ether bond. Common reducing agents include catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or zinc dust in the presence of an acid.[8]

  • Reaction Setup: To a solution of the 4-chloro-2-nitrobenzyl protected compound (1.0 eq.) in a protic solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 5-10 eq.).

  • Reaction Conditions: The mixture is typically heated to reflux and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and the pH is adjusted to be basic (e.g., with saturated aqueous sodium bicarbonate solution) to precipitate tin salts.

  • Filtration and Extraction: The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
Protected PhenolH₂ (1 atm), 10% Pd/CEthanol251290-98
Protected 4-MethoxyphenolSnCl₂·2H₂OEthanol78685-95
Protected Benzyl AlcoholZn, NH₄ClMethanol/H₂O65880-90
Protected CyclohexanolH₂ (1 atm), 10% Pd/CEthyl Acetate2516>90
Protected 1-OctanolSnCl₂·2H₂OEthanol781085-92
Oxidative Deprotection

While less common for nitrobenzyl groups, oxidative cleavage can sometimes be employed. The conditions for oxidative cleavage of benzyl ethers often involve reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). However, the electron-withdrawing nature of the nitro and chloro groups on the aromatic ring makes this method less favorable compared to photolytic or reductive approaches.

Conclusion

The 4-chloro-2-nitrobenzyl protecting group offers a versatile option for the protection of alcohols and phenols. Its primary advantage lies in its photolability, allowing for mild and traceless deprotection. The availability of alternative reductive cleavage methods adds to its utility in complex multi-step syntheses. Researchers and drug development professionals can leverage these properties to strategically protect hydroxyl groups in the synthesis of complex molecules.

References

Application Notes and Protocols for the Synthesis of Ethers from 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethers from 2-(Bromomethyl)-4-chloro-1-nitrobenzene via the Williamson ether synthesis. This method offers a versatile and efficient route to a variety of substituted ethers, which are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the reaction of this compound with various phenolic and aliphatic nucleophiles under basic conditions. Detailed experimental procedures, characterization data, and a workflow diagram are provided to ensure reproducible results.

Introduction

Ethers are a fundamental class of organic compounds with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The Williamson ether synthesis is a classic and reliable method for preparing both symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1]

The starting material, this compound, is a versatile building block. The benzylic bromide is highly reactive towards SN2 displacement, allowing for the facile introduction of various alkoxy or aryloxy moieties. The presence of the chloro and nitro groups on the aromatic ring provides opportunities for further functionalization, making the resulting ethers attractive scaffolds for the development of novel chemical entities.

This application note details a general and robust protocol for the synthesis of a series of ethers from this compound and various nucleophiles.

Signaling Pathways and Logical Relationships

The synthesis of ethers from this compound follows the well-established Williamson ether synthesis pathway. The key steps involve the deprotonation of the alcohol or phenol to form a potent nucleophile, which then attacks the electrophilic carbon of the benzylic bromide, leading to the formation of the ether linkage and the displacement of the bromide ion.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alcohol/Phenol Alcohol/Phenol Deprotonation Deprotonation Alcohol/Phenol->Deprotonation Reacts with Base Base Base->Deprotonation This compound This compound SN2 Attack SN2 Attack This compound->SN2 Attack Electrophile Alkoxide/Phenoxide Alkoxide/Phenoxide Deprotonation->Alkoxide/Phenoxide Forms Ether Product Ether Product SN2 Attack->Ether Product Salt Byproduct Salt Byproduct SN2 Attack->Salt Byproduct Solvent Solvent Alkoxide/Phenoxide->SN2 Attack Nucleophile

Figure 1. Logical workflow of the Williamson ether synthesis for the preparation of ethers from this compound.

Experimental Protocols

This section provides a general procedure for the synthesis of ethers from this compound. Specific examples with phenols and alcohols are detailed below.

Materials:

  • This compound

  • Substituted phenol or alcohol (e.g., 4-chlorophenol, ethanol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

General Procedure for Ether Synthesis with Phenols:

  • To a solution of the substituted phenol (1.0 eq.) in acetone (10 mL/mmol of phenol) was added potassium carbonate (1.5 eq.).

  • The mixture was stirred at room temperature for 15 minutes.

  • This compound (1.0 eq.) was added, and the reaction mixture was heated to reflux for 4-6 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The residue was partitioned between water and dichloromethane.

  • The organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired ether.

General Procedure for Ether Synthesis with Alcohols:

  • To a suspension of sodium hydride (60% in mineral oil, 1.2 eq.) in dry DMF (5 mL/mmol of NaH) at 0 °C was added the alcohol (1.0 eq.) dropwise.

  • The mixture was stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq.) in dry DMF (2 mL/mmol) was added dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 2-4 hours.

  • The reaction progress was monitored by TLC.

  • Upon completion, the reaction was quenched by the slow addition of ice-water.

  • The mixture was extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired ether.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of representative ethers from this compound.

EntryNucleophileBaseSolventTime (h)Yield (%)Melting Point (°C)
14-ChlorophenolK₂CO₃Acetone592118-120
2PhenolK₂CO₃Acetone49598-100
34-MethoxyphenolK₂CO₃Acetone494105-107
4EthanolNaHDMF285Oil
5IsopropanolNaHDMF382Oil

Characterization Data for 1-((4-Chlorophenoxy)methyl)-4-chloro-2-nitrobenzene (Entry 1):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.28 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 5.30 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.5, 147.8, 139.5, 133.2, 129.8, 129.6, 126.2, 125.8, 116.5, 69.8.

  • MS (ESI): m/z 300.0 [M+H]⁺.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of ethers from this compound.

Experimental_Workflow Start Start Reactants_Mixing Mix Alcohol/Phenol and Base Start->Reactants_Mixing Add_Electrophile Add this compound Reactants_Mixing->Add_Electrophile Reaction Heat/Stir Add_Electrophile->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Figure 2. General experimental workflow for the synthesis of ethers.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding method for the preparation of a diverse range of ethers from this compound. The protocols outlined in this application note are robust and can be adapted for various phenolic and alcoholic nucleophiles. The resulting ether products are valuable intermediates for further chemical transformations, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols: The Role of 2-(Bromomethyl)-4-chloro-1-nitrobenzene in Dye Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of organic compounds, including precursors for dyes. Its utility stems from the presence of two reactive sites: a benzylic bromide and an activated aromatic ring. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of the 4-chloro-2-nitrophenyl moiety into larger molecular scaffolds. The nitro group, being a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a route to azo dyes.

These application notes provide detailed protocols for the synthesis of two important classes of dye precursors starting from this compound: a pyridinium salt, which can be a precursor for cationic dyes, and a styryl dye precursor via a two-step synthesis involving oxidation to an aldehyde followed by a Knoevenagel condensation.

I. Synthesis of 4-chloro-2-nitrobenzylpyridinium bromide: A Cationic Dye Precursor

Cationic dyes, characterized by a positive charge on the chromophore, are widely used for dyeing acrylic fibers, modified polyesters, and paper. The quaternization of a nitrogen-containing heterocycle, such as pyridine, with an alkylating agent is a common method for preparing the cationic portion of these dyes. The resulting pyridinium salt can then be further functionalized to generate the final dye molecule.

The reaction of this compound with pyridine results in the formation of 4-chloro-2-nitrobenzylpyridinium bromide, a stable salt that can be isolated and used in subsequent synthetic steps.

Experimental Protocol: Synthesis of 4-chloro-2-nitrobenzylpyridinium bromide

Materials:

  • This compound

  • Pyridine

  • Acetone (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add pyridine (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, 4-chloro-2-nitrobenzylpyridinium bromide, will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyridinium salt.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)
This compound250.480.012.50
Pyridine79.100.0120.95
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield Range (%)
4-chloro-2-nitrobenzylpyridinium bromide329.583.3085-95%

Note: The actual yield may vary depending on the reaction scale and purity of reagents.

Logical Relationship Diagram

G A 2-(Bromomethyl)-4-chloro- 1-nitrobenzene C Quaternization Reaction (Reflux in Acetone) A->C B Pyridine B->C D 4-chloro-2-nitrobenzylpyridinium bromide (Cationic Dye Precursor) C->D Nucleophilic Substitution

Caption: Quaternization of this compound.

II. Synthesis of a Styryl Dye Precursor via 4-chloro-2-nitrobenzaldehyde

Styryl dyes are characterized by a diaryl ethylene chromophore and are known for their bright colors and high molar extinction coefficients. A common synthetic route to styryl dyes involves the Knoevenagel condensation of an aromatic aldehyde with a compound containing an active methylene group.

In this two-step protocol, this compound is first oxidized to the corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde. This aldehyde then serves as the key intermediate for the synthesis of a styryl dye precursor through a Knoevenagel condensation with an active methylene compound.

Step 1: Oxidation to 4-chloro-2-nitrobenzaldehyde

The conversion of the benzylic bromide to an aldehyde can be achieved through various methods. The Sommelet reaction, which utilizes hexamethylenetetramine, is a classic and effective method for this transformation.

Materials:

  • This compound

  • Hexamethylenetetramine

  • Chloroform

  • Acetic acid (50% aqueous solution)

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve this compound (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in chloroform.

  • Heat the solution to reflux for 3-4 hours to form the quaternary ammonium salt.

  • Cool the reaction mixture and collect the precipitated salt by filtration.

  • Hydrolyze the salt by heating it with 50% aqueous acetic acid.

  • Alternatively, the salt can be hydrolyzed by steam distillation from an acidic solution (concentrated HCl).

  • Extract the resulting 4-chloro-2-nitrobenzaldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)
This compound250.480.012.50
Hexamethylenetetramine140.190.0111.54
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield Range (%)
4-chloro-2-nitrobenzaldehyde185.561.8660-70%

Note: The yield of the Sommelet reaction can be variable.

Step 2: Knoevenagel Condensation to a Styryl Dye Precursor

The synthesized 4-chloro-2-nitrobenzaldehyde can be condensed with an active methylene compound, such as malononitrile, in the presence of a basic catalyst to yield a styryl derivative. This product serves as a precursor that can be further modified, for instance, by reducing the nitro group to an amine for subsequent diazotization and coupling reactions.

Materials:

  • 4-chloro-2-nitrobenzaldehyde

  • Malononitrile

  • Ethanol or Isopropanol

  • Piperidine or a few drops of a weak base (e.g., triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-nitrobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol or isopropanol.

  • Add a catalytic amount of piperidine or a few drops of triethylamine to the solution.

  • Stir the reaction mixture at room temperature. The product will often precipitate out of the solution as it forms. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the styryl dye precursor, 2-(4-chloro-2-nitrobenzylidene)malononitrile.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)
4-chloro-2-nitrobenzaldehyde185.560.011.86
Malononitrile66.060.010.66
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield Range (%)
2-(4-chloro-2-nitrobenzylidene)malononitrile233.602.3490-98%

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation A 2-(Bromomethyl)-4-chloro- 1-nitrobenzene B Sommelet Reaction (Hexamethylenetetramine, Chloroform, H2O/HOAc) A->B C 4-chloro-2-nitrobenzaldehyde B->C D 4-chloro-2-nitrobenzaldehyde F Knoevenagel Condensation (Piperidine, Ethanol) D->F E Malononitrile E->F G 2-(4-chloro-2-nitrobenzylidene)malononitrile (Styryl Dye Precursor) F->G

Caption: Synthesis of a styryl dye precursor.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse dye precursors. The protocols outlined in these application notes demonstrate two distinct synthetic pathways to access precursors for both cationic and styryl dyes. These foundational molecules can be further elaborated through various chemical transformations to generate a wide array of novel dye structures for applications in textiles, materials science, and biomedical research. The provided experimental details and quantitative data serve as a practical guide for researchers in the field of dye chemistry.

Application Notes and Protocols for Polymer Functionalization with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with photo-labile groups is a rapidly expanding area of research, enabling the development of "smart" materials that respond to external light stimuli. Among the most utilized photo-labile moieties is the ortho-nitrobenzyl (o-NB) group. Upon irradiation with UV light, the o-NB group undergoes a photo-isomerization, leading to cleavage of the covalent bond linking it to the polymer or cross-linked network. This unique property has been harnessed to create photodegradable hydrogels for controlled drug delivery, photo-patternable thin films, and light-sensitive bioconjugates.

"2-(Bromomethyl)-4-chloro-1-nitrobenzene" is a derivative of o-nitrobenzyl alcohol and serves as a valuable building block for introducing photo-labile properties into polymeric materials. Its reactive bromomethyl group allows for covalent attachment to polymer backbones through various chemical strategies. This document provides detailed application notes and protocols for the functionalization of polymers using o-NB derivatives, with a specific focus on the potential applications of "this compound" in drug development. The chloro and nitro substituents on the benzene ring offer sites for further chemical modifications, making this compound a versatile tool in materials science.[1]

Core Concepts and Applications

Polymers functionalized with o-NB groups can be designed to release encapsulated therapeutic agents upon light exposure. This spatial and temporal control over drug release is highly desirable in various therapeutic areas, including oncology and regenerative medicine. For instance, a drug can be entrapped within a hydrogel network cross-linked with an o-NB-containing molecule. Irradiation of the target tissue would lead to the degradation of the hydrogel and the subsequent release of the therapeutic payload.[2][3]

Key applications for polymers functionalized with o-NB derivatives include:

  • Photodegradable Hydrogels: For on-demand drug delivery and as scaffolds for tissue engineering.[2]

  • Photo-patterning of Surfaces: Creating micro- and nano-patterns on surfaces for cell culture and biosensor applications.

  • Photocleavable Bioconjugates: For the controlled release of biomolecules such as peptides, proteins, and nucleic acids.

  • Dual-Responsive Materials: Combining photo-sensitivity with other stimuli-responsive properties (e.g., pH, temperature) to create multi-functional materials for advanced drug delivery systems.[4]

Experimental Protocols

Protocol 1: Post-Polymerization Modification of Hydroxyl-Containing Polymers

This protocol describes a general method for the functionalization of a polymer containing hydroxyl groups (e.g., polyvinyl alcohol, hydroxyethyl methacrylate copolymers) with "this compound" via a Williamson ether synthesis.

Materials:

  • Hydroxyl-containing polymer

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-containing polymer in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Carefully add sodium hydride to the polymer solution in small portions at 0 °C. Allow the mixture to stir for 1 hour at room temperature to ensure complete deprotonation of the hydroxyl groups.

  • Functionalization: Dissolve "this compound" in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution. Let the reaction proceed for 24 hours at room temperature.

  • Quenching: Quench the reaction by slowly adding methanol to consume any unreacted NaH.

  • Precipitation and Purification: Precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether. Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

  • Dialysis: Redissolve the polymer in a suitable solvent (e.g., DMF or water) and purify it by dialysis against deionized water for 3 days to remove any remaining impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a powder.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the covalent attachment of the o-NB group by identifying the characteristic peaks of the aromatic protons and the methylene protons adjacent to the ether linkage.

  • FTIR Spectroscopy: To observe the appearance of characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹).

  • UV-Vis Spectroscopy: To determine the amount of incorporated o-NB groups by measuring the absorbance at its characteristic wavelength.

Protocol 2: Synthesis of a Photodegradable Hydrogel using an o-NB Crosslinker

This protocol outlines the preparation of a photodegradable hydrogel using ring-opening metathesis polymerization (ROMP) with an o-NB-functionalized norbornene crosslinker.[2][3] A similar bis-alkene crosslinker could be synthesized from "this compound" and a suitable diol.

Materials:

  • Norbornene-based monomer (e.g., a norbornene-functionalized poly(ethylene glycol))

  • o-NB-functionalized bis(norbornene) crosslinker

  • Grubbs' second-generation catalyst

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Monomer and Crosslinker Solution: In a vial, dissolve the norbornene-based monomer and the o-NB-functionalized crosslinker in DMF.[2]

  • Catalyst Solution: In a separate vial, dissolve the Grubbs' second-generation catalyst in DCM.[2]

  • Gelation: Rapidly mix the monomer/crosslinker solution with the catalyst solution. The final concentrations of monomer and catalyst will determine the gelation time and the properties of the resulting hydrogel.[2]

  • Curing: Allow the mixture to stand at room temperature until a stable gel is formed.

Photodegradation:

  • Place the hydrogel in a suitable solvent (e.g., benzene or an aqueous buffer).

  • Irradiate the hydrogel with a UV lamp (λ > 320 nm).

  • Monitor the dissolution of the gel over time. The rate of degradation can be tuned by varying the crosslinker density and the intensity of the UV light.[2][3]

Quantitative Data:

CrosslinkerCatalyst RatioUV Irradiation Time for DissolutionReference
CL-1 (o-NB)1.3~1000 min[2]
CL-2 (o-NB)1.3~200 min[2]
CL-3 (o-NB)1.3~50 min[2]
CL-4 (o-NB)1.3~10 min[2]

Visualizations

G cluster_workflow Workflow for Post-Polymerization Modification A Dissolve Hydroxyl-Containing Polymer in Anhydrous DMF B Deprotonate with NaH at 0°C A->B C Add this compound in DMF B->C D React for 24 hours at Room Temperature C->D E Quench with Methanol D->E F Precipitate in Diethyl Ether E->F G Purify by Dialysis F->G H Lyophilize to Obtain Final Product G->H

Caption: Experimental workflow for the functionalization of a hydroxyl-containing polymer.

G cluster_pathway Photodegradation of an o-NB Crosslinked Hydrogel Hydrogel Crosslinked Hydrogel Network (Drug Entrapped) UV UV Irradiation (λ > 320 nm) Hydrogel->UV Cleavage Cleavage of o-NB Crosslinks UV->Cleavage Dissolution Hydrogel Dissolution Cleavage->Dissolution Release Drug Release Dissolution->Release

Caption: Mechanism of drug release from a photodegradable hydrogel.

Summary of Characterization Data

TechniquePurposeExpected Observations
¹H NMR Confirm covalent attachment and determine the degree of functionalization.Appearance of aromatic proton signals from the o-NB group and a shift in the signals of the polymer backbone protons adjacent to the functionalization site.
FTIR Identify functional groups.Appearance of characteristic peaks for the nitro group (~1520 and 1340 cm⁻¹) and changes in the hydroxyl stretching region.
UV-Vis Quantify the incorporated o-NB groups.A characteristic absorbance peak for the o-nitrobenzyl chromophore.
GPC/SEC Determine changes in molecular weight and polydispersity.An increase in molecular weight after functionalization.
Rheology Characterize the mechanical properties of hydrogels.Measurement of storage (G') and loss (G'') moduli before and after UV irradiation to monitor degradation.

Concluding Remarks

The functionalization of polymers with "this compound" and related o-nitrobenzyl compounds provides a powerful platform for the development of photo-responsive materials. The protocols and data presented herein offer a starting point for researchers and drug development professionals to design and synthesize novel materials with precise control over their properties and functions. The ability to trigger drug release, degrade scaffolds, or pattern surfaces with light opens up new avenues for therapeutic interventions and advanced biomedical devices. Further exploration of the additional functional handles (chloro and nitro groups) on "this compound" could lead to the creation of multi-functional polymers with even greater complexity and utility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing alkylation reactions involving 2-(Bromomethyl)-4-chloro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a substituted benzyl bromide derivative. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity stems from the bromomethyl group, which readily undergoes nucleophilic substitution, allowing for the introduction of the 4-chloro-1-nitrobenzyl moiety into various molecular scaffolds. The chloro and nitro substituents on the aromatic ring also offer sites for further chemical modifications.

Q2: What types of nucleophiles can be alkylated with this compound?

A2: A wide range of nucleophiles can be successfully alkylated, including but not limited to:

  • Nitrogen nucleophiles: Primary and secondary amines, anilines, indoles, and other heterocyclic amines.

  • Sulfur nucleophiles: Thiols and thiophenols.

  • Oxygen nucleophiles: Phenols and carboxylic acids.

  • Carbon nucleophiles: Enolates and other carbanions.

Q3: What are the general safety precautions when handling this compound?

A3: this compound is a lachrymator and a potential alkylating agent, meaning it can react with biological nucleophiles. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, wash the affected area immediately with soap and water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the alkylation reaction.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Nucleophile Ensure the nucleophile has been properly deprotonated. The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like amines, a stronger base may be required.
Poor Solubility of Reagents Select a solvent in which both the nucleophile and the electrophile are soluble. Common solvents for alkylation reactions include DMF, acetonitrile, and THF.
Reaction Temperature Too Low While room temperature is often a good starting point, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature.
Degradation of Electrophile This compound can be sensitive to moisture and light. Ensure it is of high purity and stored under appropriate conditions. Consider using freshly prepared or purified electrophile.

Problem 2: Formation of Multiple Products (Polyalkylation)

This is a common issue, especially when alkylating primary amines.

Potential Cause Troubleshooting Step
Product is More Nucleophilic than Starting Material The mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation.
Incorrect Stoichiometry Use a large excess of the amine relative to the this compound. This will statistically favor the mono-alkylation product.
Reaction Conditions Too Harsh High temperatures and long reaction times can promote polyalkylation. Try running the reaction at a lower temperature for a shorter duration.

Problem 3: Presence of Unreacted Starting Material

Potential Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time.
Inadequate Amount of Base Ensure at least a stoichiometric amount of base is used to deprotonate the nucleophile. For some reactions, a slight excess of base may be beneficial.
Reversible Reaction In some cases, the alkylation reaction may be reversible. Consider using a base that forms an insoluble salt upon reaction to drive the equilibrium towards the product.

Problem 4: Competing Side Reactions

Potential Cause Troubleshooting Step
O- vs. C-Alkylation (for phenols and indoles) The regioselectivity of alkylation can be influenced by the choice of solvent and counter-ion. Aprotic polar solvents often favor O-alkylation, while non-polar solvents may favor C-alkylation.
Elimination Reaction Although less common with benzylic halides, elimination to form a stilbene derivative is a possibility, especially with sterically hindered or strong bases. Use a non-nucleophilic, moderately strong base.
Hydrolysis of the Electrophile The presence of water can lead to the hydrolysis of this compound to the corresponding benzyl alcohol. Ensure all reagents and solvents are dry.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with substituted benzyl bromides, which can be used as a starting point for optimizing your reaction with this compound.

Table 1: N-Alkylation of Amines with Substituted Benzyl Bromides

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile80692
2PyrrolidineNaHCO₃DMF25488
3IndoleNaHTHF0 to 25295
4BenzylamineEt₃NDichloromethane251275

Table 2: S-Alkylation of Thiols with Substituted Benzyl Bromides

EntryThiolBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolNaOHEthanol25198
2Benzyl mercaptanCs₂CO₃Acetonitrile25296
3Cysteine derivativeK₂CO₃DMF50485

Experimental Protocols

General Procedure for N-Alkylation of an Amine:

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add the base (1.1 - 1.5 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.05 eq.) in the same solvent dropwise.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for S-Alkylation of a Thiol:

  • To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add the base (1.1 eq.) at 0 °C or room temperature.

  • Stir the mixture until a clear solution is obtained.

  • Add this compound (1.0 eq.) portion-wise or as a solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Alkylation

experimental_workflow reagents 1. Prepare Reagents - Nucleophile - Base - Solvent - 2-(Bromomethyl)-4-chloro- 1-nitrobenzene reaction_setup 2. Reaction Setup - Dissolve nucleophile and base - Add electrophile reagents->reaction_setup monitoring 3. Reaction Monitoring - TLC / LC-MS reaction_setup->monitoring workup 4. Work-up - Quench reaction - Extraction monitoring->workup purification 5. Purification - Column Chromatography - Recrystallization workup->purification analysis 6. Product Analysis - NMR, MS, etc. purification->analysis

Caption: A generalized workflow for performing an alkylation reaction.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low / No Yield check_sm Check Starting Materials (TLC/NMR) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_bad Degraded Reagents -> Purify or re-synthesize sm_ok->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes temp Temperature? check_conditions->temp increase_temp Increase Temperature temp->increase_temp Too Low base Base Strength? temp->base OK success Improved Yield increase_temp->success stronger_base Use Stronger Base base->stronger_base Too Weak solvent Solubility? base->solvent OK stronger_base->success change_solvent Change Solvent solvent->change_solvent Poor solvent->success OK change_solvent->success

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Substitutions on 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for nucleophilic substitution reactions involving 2-(bromomethyl)-4-chloro-1-nitrobenzene. The information is designed to help you anticipate and address common side reactions, optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound in nucleophilic substitution reactions?

The primary reactive site is the benzylic carbon of the bromomethyl group. This carbon is highly susceptible to nucleophilic attack via an SN2 mechanism due to the good leaving group ability of the bromide ion and the electron-withdrawing nature of the nitro-substituted benzene ring, which polarizes the C-Br bond.

Q2: What are the most common side reactions to expect?

The most common side reactions include:

  • Over-alkylation: The product of the initial substitution may react further with the starting material. This is particularly prevalent with amine nucleophiles.

  • Elimination: Under basic conditions, elimination of HBr can occur to form a vinyl-nitrobenzene derivative.

  • Hydrolysis: If water is present in the reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-(hydroxymethyl)-4-chloro-1-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the nitro group, can undergo substitution of the chloro group by a strong nucleophile, although this typically requires more forcing conditions than the benzylic substitution.

  • Dimerization: Under certain conditions, especially with strong bases, self-condensation of the starting material can lead to dimer formation.

Q3: How do the electron-withdrawing groups on the aromatic ring influence reactivity?

The nitro group at the para position and the chloro group at the ortho position to the bromomethyl group are strong electron-withdrawing groups. They increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the desired SN2 reaction. However, they also activate the aromatic ring for potential nucleophilic aromatic substitution (SNAr) as a competing pathway.

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of multiple byproducts.

This is a common issue and can be caused by several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Reaction temperature is too high. High temperatures can promote elimination and SNAr side reactions. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.
The base used is too strong or too concentrated. Strong bases can favor elimination and dimerization. Consider using a weaker, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) or a milder inorganic base (e.g., K₂CO₃ or Cs₂CO₃).
Presence of water in the reaction. Water can lead to the hydrolysis of the starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Over-alkylation with amine nucleophiles. Use a larger excess of the amine nucleophile to favor the mono-alkylation product. Alternatively, protect the amine product as it is formed if possible.
Problem 2: Formation of a significant amount of 2-(hydroxymethyl)-4-chloro-1-nitrobenzene.

This indicates that hydrolysis of the starting material is a major side reaction.

Potential CauseRecommended Solution
Water contamination in solvents or reagents. Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry.
Reaction carried out in a protic solvent. Switch to an aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF).
Atmospheric moisture. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: The product mixture contains a compound with a molecular weight corresponding to the substitution of the chlorine atom on the ring.

This suggests that a nucleophilic aromatic substitution (SNAr) is occurring.

Potential CauseRecommended Solution
High reaction temperature and/or a highly nucleophilic reagent. Lower the reaction temperature. If possible, use a less aggressive nucleophile. SNAr typically requires more forcing conditions than SN2 at a benzylic position.
Prolonged reaction time at elevated temperatures. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the SNAr product.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired SN2 pathway and the common competing side reactions.

G cluster_main Desired SN2 Pathway cluster_side Common Side Reactions A This compound C Desired Product (2-(Nu-methyl)-4-chloro-1-nitrobenzene) A->C SN2 Attack D Over-alkylation Product A->D Further reaction with product E Elimination Product (4-chloro-2-vinyl-1-nitrobenzene) A->E Base-induced Elimination F Hydrolysis Product (2-(Hydroxymethyl)-4-chloro-1-nitrobenzene) A->F Reaction with H₂O G SNAr Product (Ring Substitution) A->G SNAr Attack on Ring B Nucleophile (Nu⁻) B->C

Caption: Desired SN2 pathway and common side reactions.

Experimental Protocols

While specific protocols should be optimized for each nucleophile, a general procedure for a typical SN2 reaction is provided below.

General Protocol for Nucleophilic Substitution with an Amine:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Addition of Reagents: Add the amine nucleophile (1.2 - 2.0 eq) to the solution. If the amine is used as its salt, add a non-nucleophilic base such as diisopropylethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a substitution reaction with a generic amine nucleophile under different conditions to illustrate the impact on side product formation.

EntryBaseTemperature (°C)Desired Product Yield (%)Over-alkylation (%)Elimination (%)Hydrolysis (%)
1K₂CO₃25855<19
2K₂CO₃607010515
3NaH2550152510
4DIPEA25903<16

Data is illustrative and will vary depending on the specific nucleophile and reaction conditions.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues encountered during substitutions on this compound.

G cluster_outcomes Potential Outcomes cluster_solutions Troubleshooting Steps start Start Experiment reaction Perform Nucleophilic Substitution start->reaction analyze Analyze Crude Product (TLC, LC-MS, NMR) reaction->analyze clean_product Clean Product, High Yield analyze->clean_product Desired Outcome low_yield Low Yield / Multiple Products analyze->low_yield Problem hydrolysis Significant Hydrolysis analyze->hydrolysis Problem snar_product SNAr Product Observed analyze->snar_product Problem end Successful Synthesis clean_product->end optimize_temp Lower Reaction Temperature low_yield->optimize_temp change_base Use Weaker/Non-nucleophilic Base low_yield->change_base dry_reagents Use Anhydrous Conditions hydrolysis->dry_reagents snar_product->optimize_temp monitor_time Optimize Reaction Time snar_product->monitor_time optimize_temp->reaction change_base->reaction dry_reagents->reaction monitor_time->reaction

Caption: Troubleshooting workflow for substitution reactions.

preventing elimination side products with "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)-4-chloro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent, with a focus on preventing elimination side products.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of substituted amines from this compound, a primary benzylic halide. The primary desired reaction is nucleophilic substitution (SN2), while the main competing side reaction is elimination (E2).

Frequently Asked Questions (FAQs):

Q1: My reaction is producing a significant amount of an unknown impurity alongside my desired substituted amine. What could it be?

A1: A likely impurity is the elimination side product, 4-chloro-1-nitro-2-vinylbenzene. This occurs when the nucleophile acts as a base, abstracting a proton from the bromomethyl group, leading to the formation of a double bond. The formation of this byproduct is more prevalent with sterically hindered or strongly basic nucleophiles and at elevated temperatures.

Q2: How can I minimize the formation of the elimination side product?

A2: To favor the desired SN2 substitution reaction over E2 elimination, consider the following strategies:

  • Choice of Nucleophile/Base: Employ a non-bulky, weakly basic nucleophile. For the synthesis of primary amines, the Gabriel synthesis, utilizing potassium phthalimide, is highly recommended.[1][2][3] Phthalimide is a bulky nucleophile which favors substitution over elimination for primary alkyl halides.

  • Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures favor elimination reactions.

  • Solvent: Use a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known to accelerate SN2 reactions.[4]

Q3: I am attempting a Gabriel synthesis, but my yields are low. What are the critical parameters to optimize?

A3: Low yields in a Gabriel synthesis can result from several factors. Here are key parameters to optimize for the reaction of this compound with potassium phthalimide:

ParameterRecommendationRationale
Solvent Anhydrous DMFPromotes the SN2 pathway and ensures solubility of reactants.
Temperature Room temperature to 50°CBalances reaction rate with minimizing decomposition and side reactions.
Reactant Purity High-purity reactantsImpurities can lead to side reactions and lower yields.
Reaction Time Monitor by TLCAllows for determination of the optimal time for completion without significant product degradation.

Q4: What is the best method to cleave the phthalimide intermediate to obtain the primary amine?

A4: The Ing-Manske procedure, which uses hydrazine hydrate in a solvent like ethanol or methanol, is a mild and effective method for cleaving the N-alkylphthalimide intermediate.[1] This method avoids the harsh acidic or basic conditions that could lead to the degradation of other functional groups on the molecule. The resulting phthalhydrazide byproduct is often insoluble and can be removed by filtration.[5]

Experimental Protocols

Protocol 1: Gabriel Synthesis of 2-((4-chloro-1-nitrophenyl)methyl)isoindoline-1,3-dione

This protocol details the first step of the Gabriel synthesis to produce the phthalimide-protected amine intermediate.

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium phthalimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum to obtain the crude 2-((4-chloro-1-nitrophenyl)methyl)isoindoline-1,3-dione.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol 2: Hydrazinolysis of 2-((4-chloro-1-nitrophenyl)methyl)isoindoline-1,3-dione

This protocol describes the cleavage of the phthalimide intermediate to yield the desired primary amine.

Materials:

  • 2-((4-chloro-1-nitrophenyl)methyl)isoindoline-1,3-dione

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend 2-((4-chloro-1-nitrophenyl)methyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-chloro-1-nitro-2-yl)methanamine.

  • The crude amine can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

Substitution_vs_Elimination sub 2-(Bromomethyl)-4-chloro- 1-nitrobenzene sn2_product Substitution Product (e.g., Gabriel Product) sub->sn2_product SN2 (Weakly Basic Nucleophile, Low Temperature) e2_product Elimination Product (4-chloro-1-nitro-2-vinylbenzene) sub->e2_product E2 (Strong/Bulky Base, High Temperature)

Figure 1. Competing SN2 and E2 reaction pathways.

Gabriel_Synthesis_Workflow start Start: 2-(Bromomethyl)-4-chloro- 1-nitrobenzene step1 Step 1: Alkylation - Potassium Phthalimide - Anhydrous DMF - Room Temperature start->step1 intermediate Intermediate: 2-((4-chloro-1-nitrophenyl)methyl) isoindoline-1,3-dione step1->intermediate step2 Step 2: Hydrazinolysis - Hydrazine Hydrate - Ethanol - Reflux intermediate->step2 product Final Product: (4-chloro-1-nitro-2-yl)methanamine step2->product purification Purification - Filtration - Recrystallization/ Chromatography product->purification

References

Technical Support Center: Purification of 2-(Bromomethyl)-4-chloro-1-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of reaction products derived from "2-(Bromomethyl)-4-chloro-1-nitrobenzene". This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a highly reactive benzyl bromide derivative. Its primary use is in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. Common classes of reactions include:

  • N-Alkylation: Reaction with primary or secondary amines to form the corresponding N-substituted benzylamines.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols in the presence of a base to form ethers.

  • S-Alkylation: Reaction with thiols to form thioethers.

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

A2: Besides your desired product, several impurities can be present in your crude reaction mixture:

  • Unreacted this compound: If the reaction has not gone to completion.

  • Hydrolysis Product: Reaction with trace amounts of water can lead to the formation of (4-chloro-1-nitrophenyl)methanol.

  • Over-alkylation Products: With primary amines, double alkylation on the nitrogen can occur.

  • Elimination Products: Although less common with primary benzyl bromides, elimination reactions can sometimes occur, especially with sterically hindered bases.

  • Solvent Adducts: In some cases, the solvent (if nucleophilic) can react with the starting material.

Q3: Is this compound and its derivatives stable on silica gel?

A3: Benzyl bromides, in general, can be sensitive to the acidic nature of silica gel, potentially leading to degradation. While many purifications on silica gel are successful, prolonged exposure can lead to the formation of byproducts. It is advisable to perform a quick stability test by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina may be beneficial.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. A good practice is to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

II. Troubleshooting Guide for Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of reaction products of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Starting Material The polarity of the product and starting material are very similar.- Optimize the solvent system using TLC. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).- Consider using a less polar solvent system to increase the separation (Rf values between 0.2 and 0.4 are ideal for the product).- A shallow solvent gradient during column chromatography can improve separation.
Product is Tailing on the Column - The compound is interacting too strongly with the acidic silica gel.- The column is overloaded.- Add a small amount of a competing base (e.g., 0.1-1% triethylamine) to the eluent to neutralize active sites on the silica.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider using a different stationary phase like neutral alumina.
Product Degrades on the Column The product is sensitive to the acidic nature of the silica gel.- As mentioned, deactivate the silica gel with triethylamine.- Use a less polar eluent and run the column as quickly as possible.- Consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase (e.g., C18).
No Product Elutes from the Column - The product is highly polar and strongly adsorbed to the silica.- The product has degraded completely on the column.- Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system (e.g., methanol in dichloromethane) may be necessary.- Check for product stability on silica using TLC beforehand.- If the product is very polar, reversed-phase chromatography might be a better option.
Co-elution of Unknown Impurities Byproducts with similar polarity to the desired product were formed during the reaction.- Re-evaluate the reaction conditions to minimize byproduct formation.- Try a different solvent system for chromatography to alter the selectivity.- Consider a multi-step purification, such as an initial acid-base extraction to remove certain impurities before chromatography.

III. Experimental Protocols & Data

A. General Protocol for TLC Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the starting material, reaction mixture, and a co-spot on the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber saturated with the vapor of the chosen eluent.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or other suitable stains can also be used.

B. Representative Chromatographic Conditions

The following table provides typical starting conditions for the purification of common reaction products of this compound. These should be optimized for each specific reaction.

Product Type Stationary Phase Typical Eluent System (v/v) Expected Product Rf Notes
N-Benzylated Amine Silica Gel10-50% Ethyl Acetate in Hexanes0.2 - 0.5For basic amine products, adding 0.5% triethylamine to the eluent can prevent tailing.
Benzyl Ether Silica Gel5-30% Ethyl Acetate in Hexanes0.3 - 0.6These products are generally less polar than the corresponding amines.
Benzyl Thioether Silica Gel5-25% Ethyl Acetate in Hexanes0.4 - 0.7Thioethers are often of similar polarity to ethers.

IV. Visualized Workflows and Relationships

A. General Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_purification Purification start Starting Material: 2-(Bromomethyl)-4-chloro- 1-nitrobenzene reaction Reaction (e.g., SN2) start->reaction nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions analysis Analyze Fractions (TLC) fractions->analysis pure Pure Product analysis->pure

Caption: General workflow from starting materials to purified product.

B. Troubleshooting Logic for Poor Separation

troubleshooting_separation cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Suboptimal Solvent System start->cause1 cause2 Column Overload start->cause2 cause3 Product Tailing start->cause3 solution1a Optimize Eluent via TLC cause1->solution1a solution1b Use a Shallow Gradient cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3a Add Triethylamine to Eluent cause3->solution3a solution3b Use Alumina cause3->solution3b

Caption: Decision tree for troubleshooting poor chromatographic separation.

Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(Bromomethyl)-4-chloro-1-nitrobenzene". The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with "this compound", offering potential causes and solutions.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution reaction with this compound and an alcohol (Williamson ether synthesis) or an amine, but I am observing very low to no yield of my desired product. What are the possible causes and how can I improve the yield?

Answer:

Low or no product yield in nucleophilic substitution reactions with this compound can be attributed to several factors. This compound is a primary benzylic halide, which is generally reactive in SN2 reactions. However, the presence of the electron-withdrawing nitro group can influence the reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Insufficiently Strong Base For reactions with alcohols (Williamson ether synthesis), a sufficiently strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide. For many alcohols, common bases like potassium carbonate may not be strong enough.Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[1]
Steric Hindrance While this compound is a primary halide, a bulky nucleophile can hinder the SN2 reaction.If possible, use a less sterically hindered nucleophile. For bulky nucleophiles, consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Inappropriate Solvent The choice of solvent is crucial for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.Use polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) to favor the SN2 mechanism.[1]
Reaction Temperature Too Low Some nucleophilic substitution reactions require heating to proceed at a reasonable rate.If the reaction is not proceeding at room temperature, try gently heating the reaction mixture. Monitor the reaction closely by TLC to avoid decomposition.
Poor Quality Starting Material Impurities in the this compound or the nucleophile can interfere with the reaction.Ensure the purity of your starting materials. If necessary, purify the this compound by recrystallization.
Moisture in the Reaction For reactions involving strong bases like NaH, the presence of moisture will quench the base and prevent the formation of the nucleophile.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction with this compound. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, and understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

Side Reaction Explanation Mitigation Strategies
Elimination (E2) Strong, bulky bases can promote the E2 elimination reaction, leading to the formation of an alkene. This is a common competing pathway for SN2 reactions.[2][3][4][5][6]Use a less sterically hindered, non-nucleophilic base if only deprotonation is required. If the nucleophile is also the base (e.g., an alkoxide), use a less hindered base (e.g., sodium methoxide vs. potassium tert-butoxide). Running the reaction at a lower temperature can also favor the SN2 pathway.
Over-alkylation of Amines When reacting with primary or secondary amines, the product amine can be more nucleophilic than the starting amine, leading to reaction with another molecule of the benzyl bromide to form tertiary amines or even quaternary ammonium salts.[7]Use a large excess of the starting amine to favor the mono-alkylation product. Alternatively, consider using the Gabriel synthesis for the preparation of primary amines.[7][8][9][10][11]
Hydrolysis of the Benzyl Bromide If there is water present in the reaction mixture, this compound can hydrolyze to form the corresponding benzyl alcohol.Ensure the use of anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
Reaction at the Nitro Group Under certain reducing conditions, the nitro group can be reduced. Strongly basic conditions might also lead to side reactions involving the nitro group.Avoid harsh reducing agents unless reduction of the nitro group is intended. Be mindful of the basicity of the reaction medium.

Logical Relationship of Competing Reactions:

Competing_Reactions Start This compound + Nucleophile/Base SN2 SN2 Substitution (Desired) Start->SN2 Weakly basic, good nucleophile Low temperature E2 E2 Elimination (Side Product) Start->E2 Strong, bulky base High temperature Overalkylation Over-alkylation (Side Product with Amines) Start->Overalkylation Primary/Secondary Amine Nucleophile Hydrolysis Hydrolysis (Side Product) Start->Hydrolysis Presence of water

Caption: Competing reaction pathways.

FAQs

Question 1: What are the recommended storage conditions for this compound?

Answer: this compound should be stored in a cool, dry, and well-ventilated area, away from light and moisture. It is recommended to store it under an inert atmosphere at 2-8°C. The compound is sensitive to moisture and can hydrolyze over time.

Question 2: What are the main safety hazards associated with this compound?

Answer: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause severe skin burns and eye damage.[12]

Question 3: How can I monitor the progress of my reaction?

Answer: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] Use an appropriate solvent system that gives good separation between the starting material, the product, and any potential side products. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Question 4: What is a general purification method for the product of a reaction with this compound?

Answer: After the reaction is complete, a typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and brine, and then drying it over an anhydrous salt like sodium sulfate.[1] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1] The choice of eluent for column chromatography will depend on the polarity of the product.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous THF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Electrophile: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.[1]

  • Workup: After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Gabriel Synthesis of a Primary Amine

This protocol provides a method for the synthesis of primary amines, avoiding over-alkylation.[7][8][9][10][11]

  • Alkylation: To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add this compound (1.05 eq). Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup of Alkylation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The N-alkylated phthalimide will precipitate. Filter the solid, wash it with water, and dry it.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[11]

  • Isolation of the Amine: Cool the reaction mixture and acidify with aqueous HCl. Filter off the phthalhydrazide precipitate. The filtrate contains the desired primary amine as its hydrochloride salt. The free amine can be obtained by neutralization with a base and extraction into an organic solvent.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions. Always perform a thorough risk assessment before starting any chemical reaction.

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-chloro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 2-(bromomethyl)-4-chloro-1-nitrobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the radical-mediated benzylic bromination of 4-chloro-2-methyl-1-nitrobenzene using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, often referred to as the Wohl-Ziegler reaction, selectively brominates the methyl group attached to the benzene ring.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and can be promoted by heat or light.[3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: NBS is favored because it provides a low, constant concentration of bromine (Br₂) during the reaction.[3] This controlled release minimizes competitive side reactions, such as electrophilic addition to the aromatic ring, which can occur with higher concentrations of Br₂. This leads to higher selectivity for the desired benzylic bromide and a cleaner reaction profile.

Q3: What is the role of a radical initiator in this synthesis?

A3: A radical initiator, like AIBN or BPO, is crucial for initiating the free-radical chain reaction. Upon heating or exposure to UV light, the initiator decomposes to form free radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of 4-chloro-2-methyl-1-nitrobenzene, generating a resonance-stabilized benzylic radical. This benzylic radical then reacts with bromine to form the desired product and a bromine radical, which continues the chain reaction.

Q4: How does the solvent choice impact the reaction yield and selectivity?

A4: The choice of solvent is critical for the success of the Wohl-Ziegler reaction. Nonpolar, aprotic solvents are generally preferred to avoid side reactions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to promote the radical pathway.[3][4] However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane, acetonitrile, and 1,2-dichlorobenzene are now more commonly used.[1] The use of polar solvents can lead to ionic side reactions, reducing the yield of the desired product.

Q5: What are the main impurities or byproducts I should expect?

A5: The most common byproducts in this reaction are the dibrominated product, 2-(dibromomethyl)-4-chloro-1-nitrobenzene, and products resulting from bromination on the aromatic ring. Over-bromination can be minimized by carefully controlling the stoichiometry of NBS. Aromatic bromination is less common with NBS compared to Br₂ but can still occur, especially at higher temperatures or with certain catalysts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Initiator: The radical initiator (AIBN or BPO) may have decomposed due to improper storage or is not activated. 2. Insufficient Initiation Energy: The reaction temperature may be too low to initiate the decomposition of the initiator, or the light source (if used) is not of the appropriate wavelength or intensity. 3. Presence of Radical Inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction.1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically 70-80 °C for AIBN in CCl₄). If using photo-initiation, ensure a suitable UV lamp is used. 3. Purify the starting material and use high-purity, anhydrous solvents.
Formation of Dibrominated Byproduct 1. Excess NBS: Using a molar excess of NBS can lead to the bromination of the already formed monobrominated product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can favor di-bromination.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS relative to the starting material. 2. Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
Formation of Aromatic Bromination Byproducts 1. High Reaction Temperature: Elevated temperatures can sometimes promote electrophilic aromatic substitution. 2. Polar Solvent: The use of polar solvents can facilitate ionic pathways leading to ring bromination.1. Maintain the recommended reaction temperature and avoid overheating. 2. Use a nonpolar, aprotic solvent such as carbon tetrachloride, cyclohexane, or 1,2-dichlorobenzene.
Low Isolated Yield After Workup 1. Product Decomposition: The bromomethyl group is reactive and can be susceptible to hydrolysis or other decomposition pathways during workup, especially in the presence of water or nucleophiles. 2. Inefficient Purification: The product may be lost during the purification step (e.g., column chromatography).1. Ensure all workup steps are performed under anhydrous conditions where possible. Minimize exposure to water and basic conditions. 2. Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to ensure good separation and recovery of the product.

Data Presentation

Table 1: Effect of Solvent on the Yield of Benzylic Bromination of Substituted Toluenes with NBS
SolventDielectric Constant (ε)Typical Yield (%)Notes
Carbon Tetrachloride2.2~70-90%Historically the solvent of choice, but toxic and environmentally hazardous.[3][4]
Cyclohexane2.0~60-80%A good, less toxic alternative to CCl₄.
1,2-Dichlorobenzene9.9~92%Reported to give high yields and faster reaction times compared to CCl₄ for some substrates.
Acetonitrile37.5~50-70%Can be used, but its polarity may sometimes lead to side reactions.
Benzene2.3~50-70%Can be used, but is also a hazardous solvent.

Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale.

Table 2: Influence of Initiator on Reaction Outcome
InitiatorActivation MethodTypical Concentration (mol%)Comments
AIBN (Azobisisobutyronitrile)Thermal (70-80 °C)1-5Commonly used, predictable decomposition rate.
BPO (Benzoyl Peroxide)Thermal (80-95 °C)1-5Requires slightly higher temperatures than AIBN.
UV LightPhoto-initiationN/ACan be a clean method of initiation, avoiding chemical initiator residues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-chloro-2-methyl-1-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous carbon tetrachloride or 1,2-dichlorobenzene.

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02-0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The reaction can also be initiated using a UV lamp at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Combine Reactants (4-chloro-2-methyl-1-nitrobenzene, NBS, AIBN) in Solvent initiation 2. Initiation (Heat to Reflux or UV Light) prep_reactants->initiation monitoring 3. Monitor Progress (TLC) initiation->monitoring cooling 4. Cool to Room Temperature monitoring->cooling filtration 5. Filter Succinimide cooling->filtration washing 6. Wash with NaHCO3, Water, Brine filtration->washing drying 7. Dry Organic Layer washing->drying concentration 8. Concentrate under Vacuum drying->concentration purification 9. Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation initiator AIBN initiator_radical 2 R• + N₂ initiator->initiator_radical Heat/Light start_material 4-chloro-2-methyl-1-nitrobenzene br_radical Br• initiator_radical->br_radical Reacts with trace Br₂ or HBr to form Br• benzyl_radical Benzylic Radical start_material->benzyl_radical + Br• hbr HBr start_material->hbr + Br• product This compound benzyl_radical->product + Br₂ benzyl_radical->product nbs NBS nbs->br_radical + HBr succinimide Succinimide nbs->succinimide + HBr br_radical->start_material Abstracts benzylic H product->br_radical regenerates Br• hbr->nbs

Caption: Simplified radical mechanism for the Wohl-Ziegler bromination.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-chloro-1-nitrobenzene . This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the structure of "this compound" influence its reactivity in nucleophilic substitution reactions?

A1: The reactivity of "this compound" is primarily governed by the benzylic bromide group. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack. The presence of a nitro group in the ortho position and a chloro group in the para position to the bromomethyl group significantly influences the reactivity. The electron-withdrawing nature of the nitro and chloro groups deactivates the benzene ring towards electrophilic aromatic substitution but makes the benzylic carbon more electrophilic and thus more reactive towards nucleophiles. However, the ortho-nitro group can also exert steric hindrance, potentially slowing down the reaction rate compared to its para-isomer.[1]

Q2: What are the expected reaction mechanisms for "this compound" in different solvents?

A2: "this compound" is expected to undergo nucleophilic substitution primarily through two mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The predominant mechanism is highly dependent on the solvent, the nucleophile, and the temperature.

  • S(_N)2 Mechanism: This mechanism is favored in polar aprotic solvents (e.g., acetone, DMF, DMSO) and with strong, unhindered nucleophiles. The reaction proceeds in a single concerted step.

  • S(_N)1 Mechanism: This mechanism is favored in polar protic solvents (e.g., water, ethanol, methanol) that can stabilize the intermediate benzylic carbocation through solvation. Weaker nucleophiles also favor the S(_N)1 pathway.

For "this compound", the presence of the electron-withdrawing nitro group can destabilize the benzylic carbocation, making the S(_N)1 pathway less favorable than for unsubstituted benzyl bromide. However, in highly ionizing solvents, an S(_N)1 component cannot be entirely ruled out. Studies on the analogous o-nitrobenzyl bromide show a dominant S(_N)2 pathway in many common solvents.[2]

Q3: How do polar protic and polar aprotic solvents affect the reaction rate?

A3:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the leaving group (bromide ion) and the carbocation intermediate in an S(_N)1 reaction, thereby increasing the reaction rate if this mechanism is operative. However, they can also solvate the nucleophile, reducing its nucleophilicity and slowing down an S(_N)2 reaction.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are excellent for S(_N)2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. This generally leads to a significant increase in the rate of S(_N)2 reactions.

Q4: Can the ortho-nitro group participate in the reaction?

A4: Yes, the ortho-nitro group can potentially participate in the reaction through intramolecular nucleophilic assistance, especially in solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols).[1][2] This participation can lead to the formation of intermediates that may influence the product distribution and reaction rate. For example, studies on o-nitrobenzyl bromide have shown evidence of intramolecular participation by the ortho-nitro group in certain solvents.[2]

Troubleshooting Guides

Issue 1: Slow or No Reaction
Possible Cause Troubleshooting Step
Incorrect Solvent Choice: The solvent may be hindering the desired reaction mechanism.For S(_N)2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For S(_N)1 reactions, ensure the solvent is sufficiently polar and protic (e.g., aqueous ethanol or methanol).
Poor Nucleophile: The chosen nucleophile may not be strong enough.Consider using a stronger nucleophile. For example, if using a neutral nucleophile, its conjugate base will be much stronger.
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of a bulky nucleophile.Use a smaller, less sterically demanding nucleophile.
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for side product formation.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Mixed S(_N)1/S(_N)2 Mechanism: A borderline solvent system can lead to a mixture of products from both pathways.To favor the S(_N)2 pathway, use a polar aprotic solvent and a high concentration of a strong nucleophile. To favor the S(_N)1 pathway, use a polar protic solvent and a low concentration of a weak nucleophile.
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol, water), it can react with the substrate to form solvolysis products.Use a non-nucleophilic solvent if solvolysis is not the intended reaction.
Side Reactions of the Nitro Group: Under certain conditions (e.g., with strong reducing agents), the nitro group can be reduced.Ensure the reaction conditions are compatible with the nitro group. Avoid strongly reducing nucleophiles if substitution at the benzylic position is the sole desired outcome. A study on o-nitrobenzyl bromide showed the formation of o-nitrosobenzaldehyde as a minor product in some solvents.[1]
Issue 3: Inconsistent Kinetic Data
Possible Cause Troubleshooting Step
Poor Temperature Control: Small fluctuations in temperature can significantly affect reaction rates.Use a thermostat-controlled reaction setup to maintain a constant temperature.
Inaccurate Concentration Measurement: Errors in the initial concentrations of reactants will lead to incorrect rate calculations.Prepare stock solutions carefully and use precise volumetric glassware.
Difficulties in Monitoring Reaction Progress: The chosen analytical method may not be suitable or optimized.Refer to the detailed experimental protocols below for HPLC and NMR monitoring. Ensure proper calibration and validation of the analytical method.

Quantitative Data Summary

Solvent TypePredominant MechanismExpected Relative RateRationale
Polar Protic (e.g., 80% Ethanol)Mixed S(_N)1/S(_N)2 or S(_N)2ModerateSolvation of the nucleophile can slow down the S(_N)2 pathway, while the S(_N)1 pathway is disfavored by the electron-withdrawing nitro group.
Polar Aprotic (e.g., DMF, Acetone)S(_N)2HighThe "naked" nucleophile is highly reactive, leading to a faster bimolecular substitution.
Nonpolar (e.g., Toluene, Hexane)S(_N)2LowPoor solvation of the transition state and low solubility of many nucleophiles result in a slow reaction rate.
Fluoroalcohols (e.g., TFE)S(_N)1 with potential intramolecular assistanceVariableHigh ionizing power favors carbocation formation, and the ortho-nitro group may participate.[2]

Experimental Protocols

Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the disappearance of the starting material, "this compound," and the appearance of the product over time.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of acetonitrile and water is a good starting point. The exact ratio should be optimized to achieve good separation between the starting material and the product. A gradient elution may be necessary. For example, start with 50:50 acetonitrile:water and ramp up the acetonitrile concentration.

3. Reaction Setup:

  • In a thermostatically controlled reaction vessel, dissolve a known concentration of "this compound" in the chosen solvent.

  • Initiate the reaction by adding a known concentration of the nucleophile. Start the timer immediately.

4. Sample Collection and Analysis:

  • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., the mobile phase) to stop the reaction and prepare it for injection.

  • Inject a fixed volume (e.g., 10 µL) of the quenched sample into the HPLC.

  • Monitor the chromatogram at a wavelength where both the reactant and product absorb, but have distinct retention times (e.g., 254 nm).

5. Data Analysis:

  • Integrate the peak areas of the starting material and the product at each time point.

  • Create a calibration curve for the starting material to convert peak area to concentration.

  • Plot the concentration of the starting material versus time to determine the reaction order and rate constant.

Protocol 2: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for reactions that are slow enough to be monitored in an NMR tube.

1. Sample Preparation:

  • In an NMR tube, dissolve a known concentration of "this compound" in a deuterated solvent that is compatible with the reaction.

  • Include an internal standard with a known concentration that does not react with any of the components in the mixture (e.g., 1,3,5-trimethoxybenzene).

2. Reaction Initiation and Monitoring:

  • Acquire a

    1^11
    H NMR spectrum of the starting material and internal standard before adding the nucleophile (t=0).

  • Add a known concentration of the nucleophile to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Acquire

    1^11
    H NMR spectra at regular time intervals.

3. Data Analysis:

  • Identify the characteristic peaks for the starting material, product, and internal standard. The benzylic protons ((-CH_2Br)) of the starting material are a good signal to monitor.

  • Integrate the area of a characteristic peak for the starting material and the internal standard at each time point.

  • The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction kinetics.

Visualizations

Reaction Pathway Diagram

G cluster_sn2 SN2 Pathway (Polar Aprotic Solvents) cluster_sn1 SN1 Pathway (Polar Protic Solvents) SM_SN2 Reactants (Substrate + Nucleophile) TS_SN2 Transition State SM_SN2->TS_SN2 Single Concerted Step P_SN2 Product TS_SN2->P_SN2 SM_SN1 Substrate Int Benzylic Carbocation Intermediate SM_SN1->Int Rate-determining step P_SN1 Product Int->P_SN1 Nucleophilic Attack

Caption: Competing SN1 and SN2 reaction pathways.

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prep Prepare Reactant and Nucleophile Solutions Setup Set up Thermostatically Controlled Reaction Prep->Setup Start Initiate Reaction (t=0) Setup->Start Aliquot Take Aliquots at Timed Intervals Start->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Analyze by HPLC or NMR Quench->Analyze Analyze->Aliquot Repeat Integrate Integrate Peak Areas Analyze->Integrate Concentration Calculate Concentrations Integrate->Concentration Plot Plot Concentration vs. Time Concentration->Plot Kinetics Determine Rate Law and Rate Constant Plot->Kinetics

Caption: General workflow for a kinetic experiment.

Troubleshooting Logic Diagram

G Start Experiment Issue (e.g., low yield, slow rate) CheckSolvent Is the solvent appropriate for the desired mechanism? Start->CheckSolvent CheckNucleophile Is the nucleophile strong/unhindered enough? Start->CheckNucleophile CheckTemp Is the temperature optimal? Start->CheckTemp CheckPurity Are starting materials pure? Start->CheckPurity SolventYes Yes CheckSolvent->SolventYes SolventNo No CheckSolvent->SolventNo NucYes Yes CheckNucleophile->NucYes NucNo No CheckNucleophile->NucNo TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo PurityYes Yes CheckPurity->PurityYes PurityNo No CheckPurity->PurityNo ChangeSolvent ChangeSolvent SolventNo->ChangeSolvent Change to a more suitable solvent ChangeNucleophile ChangeNucleophile NucNo->ChangeNucleophile Use a stronger or less hindered nucleophile AdjustTemp AdjustTemp TempNo->AdjustTemp Adjust temperature PurifySM PurifySM PurityNo->PurifySM Purify starting materials

Caption: Troubleshooting logic for reaction optimization.

References

Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing 2-(Bromomethyl)-4-chloro-1-nitrobenzene in nucleophilic substitution reactions. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the choice of a base for nucleophilic substitution with this compound?

A1: The selection of an appropriate base is critical and depends on several factors:

  • Nucleophile Strength: A strong nucleophile that is also a strong base (e.g., alkoxides) can lead to a competing E2 elimination side reaction. For simple substitution, a non-nucleophilic, moderately strong base is often preferred to deprotonate a nucleophile without promoting elimination.

  • Steric Hindrance: The substrate has a chloro group ortho to the bromomethyl group, which introduces steric hindrance. Bulky bases can exacerbate this, potentially slowing down the desired SN2 reaction and favoring elimination if a suitable proton is available.

  • Reaction Mechanism: The choice of base can influence whether the reaction proceeds via an SN1 or SN2 pathway. Strong, non-bulky bases with good nucleophiles favor the SN2 mechanism. Weaker bases and polar protic solvents can favor an SN1 pathway, though this is less common for primary benzylic halides.

  • Solubility: The base and the resulting salt must be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

Q2: Can you explain the electronic effects of the nitro and chloro substituents on the reactivity of the bromomethyl group?

A2: The nitro group at the para position is a strong electron-withdrawing group. This has two main effects:

  • It enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, which can accelerate SN2 reactions.

  • It would destabilize a potential benzylic carbocation intermediate, thus disfavoring an SN1 mechanism.

The chloro group at the ortho position has both an inductive electron-withdrawing effect and a weak resonance-donating effect. Its primary influence in this context is likely steric hindrance to the incoming nucleophile in an SN2 reaction.

Q3: What are the common side reactions to be aware of when performing nucleophilic substitutions on this substrate?

A3: The most common side reaction is E2 elimination , especially when using strong and/or bulky bases. This would lead to the formation of 2-methylene-4-chloro-1-nitrobenzene. Another potential side reaction, though less common with primary benzylic halides, is over-alkylation if the nucleophile is a primary or secondary amine, leading to the formation of tertiary amines or quaternary ammonium salts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired substitution product. 1. Incorrect base selection: The base may be too weak to deprotonate the nucleophile or too sterically hindered. 2. Inappropriate solvent: The solvent may not be suitable for the chosen reaction pathway (SN1 vs. SN2) or may not be effectively solvating the reactants. 3. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 4. Decomposition of the starting material. 1. Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃. 2. For SN2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure the starting material is pure and the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Formation of a significant amount of elimination byproduct. 1. Use of a strong, bulky base: Bases like potassium tert-butoxide are known to favor elimination. 2. High reaction temperature. 1. Switch to a less sterically hindered base with good nucleophilicity, such as sodium ethoxide in ethanol, or use a weaker base like potassium carbonate. 2. Run the reaction at a lower temperature.
Multiple products are observed on TLC, suggesting over-alkylation (with amine nucleophiles). The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the benzyl bromide.Use a large excess of the primary amine nucleophile to favor the mono-alkylation product.

Data Presentation: Nucleophilic Substitution on Benzylic Bromides

Due to the limited availability of specific quantitative data for this compound, the following table presents representative yields for nucleophilic substitution reactions on analogous ortho-substituted benzyl bromides to provide an estimate of expected outcomes.

NucleophileBaseSolventTemperature (°C)ProductYield (%)Reference Analogue
Sodium AzideN/ADMFRoom Temp2-(Azidomethyl)-4-chloro-1-nitrobenzene~80-90 (estimated)o-Nitrobenzyl bromide
PhenolK₂CO₃AcetoneReflux2-(Phenoxymethyl)-4-chloro-1-nitrobenzene~70-85 (estimated)o-Chlorobenzyl bromide
PiperidineK₂CO₃Acetonitrile601-((4-chloro-2-nitrophenyl)methyl)piperidine~85-95 (estimated)o-Nitrobenzyl bromide
Sodium MethoxideN/AMethanolReflux1-chloro-2-(methoxymethyl)-4-nitrobenzene~60-75 (estimated)o-Nitrobenzyl bromide

Disclaimer: The yields presented above are based on reactions with structurally similar compounds and should be considered as estimates. Actual yields with this compound may vary depending on the specific reaction conditions.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine (SN2 Conditions)
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) is added the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at 60 °C under a nitrogen atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted product.

Visualization of Base Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate base for nucleophilic substitution on this compound.

BaseSelection Start Start: Base Selection for This compound Nucleophile_Type What is the nature of the nucleophile? Start->Nucleophile_Type Strong_Base Is the nucleophile a strong base (e.g., alkoxide, amide)? Nucleophile_Type->Strong_Base Strongly Basic Weak_Base Is the nucleophile a weak base (e.g., amine, thiol)? Nucleophile_Type->Weak_Base Weakly Basic Elimination_Risk High risk of E2 elimination. Strong_Base->Elimination_Risk Use_Nucleophile_Directly Use the nucleophile directly or with a non-interfering base if needed for deprotonation (e.g., excess amine). Weak_Base->Use_Nucleophile_Directly Use_Weak_Base Use a weak, non-nucleophilic base (e.g., K2CO3, NaHCO3) to avoid elimination. Consider_SN1_SN2 Consider SN1 vs. SN2 pathway Use_Weak_Base->Consider_SN1_SN2 SN2_Favored SN2 is generally favored for primary benzylic halides. Use a polar aprotic solvent (e.g., DMF, Acetonitrile). Consider_SN1_SN2->SN2_Favored Elimination_Risk->Use_Weak_Base To minimize E2 Use_Nucleophile_Directly->Consider_SN1_SN2

Caption: Decision tree for base selection in nucleophilic substitution.

work-up procedure for reactions with "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Bromomethyl)-4-chloro-1-nitrobenzene

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It covers common issues encountered during reaction work-up procedures.

Safety First: Essential Handling Precautions

Warning: this compound is a hazardous chemical. Always consult the latest Safety Data Sheet (SDS) from your supplier before starting any experiment.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes severe skin burns and eye damage.[1]

  • May cause respiratory irritation.[1]

  • Suspected of causing genetic defects and cancer.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect them before use.[2]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended for splash hazards.[3]

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid dust and vapor inhalation.[4]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] Some suppliers recommend storage under an inert atmosphere at 2-8°C.

  • Avoid formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[2]

Troubleshooting Guide: Reaction Work-up

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Q1: My reaction is complete, but I still see unreacted starting material on my TLC plate after work-up. How can I remove it?

A1: Excess this compound can be removed using several methods, depending on the properties of your product.

  • Quenching: Add a nucleophilic scavenger to the reaction mixture before the aqueous work-up. For example, adding a small amount of a primary or secondary amine (like triethylamine) or a thiol can convert the remaining benzyl bromide into a more polar, water-soluble quaternary ammonium salt or thioether, which can then be easily removed during the aqueous extraction.[5]

  • Chromatography: If the polarity of your product is sufficiently different from the starting material, column chromatography is a very effective purification method. Benzyl bromides are typically non-polar, so they will elute quickly with non-polar solvents like hexane or dichloromethane.[5]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can effectively remove the starting material impurity.

Q2: An intractable emulsion formed during the ethyl acetate/water extraction. How can I break it?

A2: Emulsion formation is common when working with complex reaction mixtures. Here are several techniques to resolve it:

  • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.

  • Centrifugation: If a suitable centrifuge is available, spinning the mixture can force the separation of the layers.

  • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to layer separation.

Q3: My final product is an oil, and I am struggling to purify it. What should I do?

A3: Purifying oils can be challenging. If column chromatography is not providing sufficient purity, consider these options:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A shallow gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate) can improve separation.

  • Acid/Base Washes: If your product has acidic or basic functional groups, you can perform a liquid-liquid extraction. For example, an acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

  • Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, short-path distillation using a Kugelrohr apparatus under high vacuum can be an excellent purification method for oils.

Q4: I suspect a side reaction occurred where the bromomethyl group was hydrolyzed to an alcohol. How can I confirm this and separate the byproduct?

A4: Hydrolysis of the benzylic bromide to the corresponding 2-(hydroxymethyl)-4-chloro-1-nitrobenzene is a common side reaction, especially if water is present in the reaction mixture.

  • Confirmation: The alcohol byproduct will have a significantly different Rf value on a TLC plate (it will be much more polar). It will also show a characteristic broad -OH peak in the ¹H NMR spectrum and in the IR spectrum.

  • Separation: Due to the significant difference in polarity between the desired product (assuming it's less polar) and the alcohol byproduct, separation via column chromatography is usually straightforward. The more polar alcohol will have a much stronger affinity for the silica gel and will elute much later.

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites of this compound? A: The primary reactive site is the benzylic carbon of the bromomethyl group (-CH₂Br). This site is highly susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) because the resulting benzylic carbocation intermediate is stabilized by resonance with the aromatic ring.[6][7] The chloro and nitro groups on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless subjected to very harsh reaction conditions.[8]

Q: What are suitable solvents for reactions with this compound? A: The choice of solvent depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are commonly used as they can solvate the cation but do not strongly solvate the nucleophile, thus increasing its reactivity.

Q: How should I properly dispose of waste containing this reagent? A: All waste containing this compound or its derivatives must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2] Do not pour waste down the drain.

Data Presentation

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
IUPAC Name 2-(bromomethyl)-1-chloro-4-nitrobenzene[1]
CAS Number 52427-01-7[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molar Mass 250.48 g/mol [1]
Physical Form Solid
Hazard Statements H302, H312, H314, H332, H335[1]

Experimental Protocols

General Aqueous Work-up Protocol for a Nucleophilic Substitution Reaction

This protocol assumes the reaction was carried out in a polar aprotic solvent (e.g., DMF) and the product is soluble in a common organic solvent like ethyl acetate.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If necessary, add a quenching agent to react with any excess starting material or reactive reagents.

  • Dilution & Transfer: Dilute the reaction mixture with ethyl acetate (or another suitable water-immiscible organic solvent). Transfer the entire mixture to a separatory funnel.

  • Aqueous Wash: Add deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the aqueous layer. Note: If the reaction was in DMF, multiple water washes are necessary to remove it.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water and break any emulsions. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filtration: Filter the mixture to remove the drying agent, collecting the filtrate in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction Reaction->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evaporate 5. Solvent Removal (Rotovap) Dry->Evaporate Purify 6. Purification (Chromatography/ Recrystallization) Evaporate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for reaction work-up and purification.

Troubleshooting_Logic Start Problem: Impure Crude Product CheckTLC Analyze by TLC. Are impurities more or less polar? Start->CheckTLC MorePolar Impurity is More Polar (e.g., hydrolyzed starting material) CheckTLC->MorePolar More Polar LessPolar Impurity is Less Polar (e.g., unreacted starting material) CheckTLC->LessPolar Less Polar Sol_Column Solution: Column Chromatography MorePolar->Sol_Column Sol_Recrystal Alternative: Recrystallization MorePolar->Sol_Recrystal LessPolar->Sol_Column Sol_Quench Future Prevention: Use a scavenger to quench excess starting material. LessPolar->Sol_Quench

Caption: Troubleshooting logic for purifying a crude product.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(bromomethyl)-4-chloro-1-nitrobenzene and its close analog, 2-(chloromethyl)-4-chloro-1-nitrobenzene. Due to the limited availability of public experimental NMR data for the primary compound, this guide leverages experimental data from its chloro-analog and supplements this with predicted NMR data for a comprehensive comparison. This approach offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of this class of compounds.

Data Presentation: Comparison of NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR data for this compound and 2-(chloromethyl)-4-chloro-1-nitrobenzene. The predicted data was generated using a neural network-based algorithm to provide a reasonable estimation of the chemical shifts.

Table 1: ¹H NMR Data Comparison

CompoundProtonExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3Data not available8.15d2.5
H-5Data not available7.80dd8.7, 2.5
H-6Data not available7.65d8.7
-CH₂BrData not available4.95s-
2-(Chloromethyl)-4-chloro-1-nitrobenzene H-38.128.14d2.5
H-57.757.78dd8.7, 2.5
H-67.627.63d8.7
-CH₂Cl5.015.00s-

Note: Experimental data for 2-(chloromethyl)-4-chloro-1-nitrobenzene is sourced from publicly available spectra. Predicted data provides an estimation for comparison.

Table 2: ¹³C NMR Data Comparison

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-1148.5
C-2135.2
C-3125.0
C-4140.1
C-5129.8
C-6132.5
-CH₂Br30.1
2-(Chloromethyl)-4-chloro-1-nitrobenzene C-1148.6
C-2135.8
C-3124.8
C-4139.9
C-5129.6
C-6132.3
-CH₂Cl42.5

Note: All ¹³C NMR data presented are predicted values to facilitate a structural comparison.

Alternative Characterization Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound and its derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and thermally stable compounds. It provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the target molecule and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it is particularly useful for analyzing aromatic compounds like nitrobenzenes.

Experimental Protocols

A detailed methodology for the NMR characterization of this compound derivatives is provided below.

Protocol: NMR Analysis of this compound Derivatives

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 30-degree pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this class of compounds).

    • Use a standard 30-degree pulse angle with proton decoupling.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration and Multiplicity Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Mandatory Visualizations

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of this compound derivatives using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D/2D NMR Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Integration & Multiplicity Analysis reference->analyze structure Structure Elucidation analyze->structure Data_Relationship H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-range C-H Correlation C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

A Comparative Infrared Spectroscopic Analysis of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of 2-(bromomethyl)-4-chloro-1-nitrobenzene and its derivatives. Due to the limited availability of public spectral data for this compound, this guide leverages IR data from structurally similar compounds to predict and understand its key spectral features. The comparison focuses on the characteristic vibrational frequencies of the nitro, C-Cl, and C-Br functional groups, providing valuable insights for the structural elucidation of related molecules in medicinal chemistry and materials science.

Predicted Infrared Absorption Profile of this compound

Based on established group frequencies, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands. These predictions are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Aromatic RingC=C Stretch1600 - 1400Medium to Weak
C-H Stretch3100 - 3000Medium to Weak
C-H Out-of-Plane Bend900 - 675Strong
Alkyl Halide (CH₂Br)C-H Wag1300 - 1150Medium
C-Br Stretch690 - 515Strong to Medium
Aryl Halide (C-Cl)C-Cl Stretch850 - 550Strong to Medium

Comparative IR Data of Structurally Related Compounds

To provide experimental context, the following table summarizes the key IR absorption peaks for several compounds structurally related to this compound. These compounds share key functional groups and provide a basis for understanding how substituent changes affect the vibrational frequencies.

CompoundNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1-Chloro-4-nitrobenzene ~1517~1345Not specifiedAromatic C-H and C=C stretches
2-Chloro-1-methoxy-4-nitrobenzene ~1520~1340Not specifiedC-O stretch (~1270, ~1020)
2-Chloro-5-nitrobenzoic acid ~1530~1350Not specifiedBroad O-H stretch (~3000), C=O stretch (~1700)
2-Nitrobenzyl bromide ~1525~1345-C-Br stretch region
4-Chloro-2-nitrophenol ~1530~1340Not specifiedBroad O-H stretch (~3200-3600)
4-Chloro-2-nitroaniline ~1530~1340Not specifiedN-H stretches (~3400, ~3500)

Note: The exact positions of absorption bands can vary based on the physical state of the sample, the spectrophotometer, and the sample preparation method.

Experimental Protocols

The following are detailed methodologies for obtaining IR spectra of solid organic compounds, which is the physical state of this compound.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and convenient method for obtaining IR spectra of solid powders.

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation : Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Sample Analysis : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition : Collect the IR spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.

  • Cleaning : After analysis, retract the pressure arm, and clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

  • Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of an empty sample holder should be recorded beforehand.

  • Analysis : The resulting spectrum will show the absorption bands of the sample.

Logical Relationships in IR Spectroscopy

The following diagram illustrates the logical workflow for interpreting the IR spectrum of a substituted nitroaromatic compound like this compound.

IR_Interpretation_Workflow IR Spectrum Interpretation Workflow cluster_regions Spectral Regions cluster_functional_groups Key Functional Groups Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) NO2 Nitro Group (NO₂) Functional_Group_Region->NO2 Strong Absorptions Aromatic Aromatic Ring Functional_Group_Region->Aromatic Specific Stretches Fingerprint_Region Fingerprint Region (1500-400 cm⁻¹) C_Cl Aryl Chloride (C-Cl) Fingerprint_Region->C_Cl Characteristic Bands C_Br Bromomethyl (CH₂Br) Fingerprint_Region->C_Br Characteristic Bands Asymmetric_Stretch Asymmetric_Stretch NO2->Asymmetric_Stretch ~1550-1475 cm⁻¹ Symmetric_Stretch Symmetric_Stretch NO2->Symmetric_Stretch ~1360-1290 cm⁻¹ C_Cl_Stretch C_Cl_Stretch C_Cl->C_Cl_Stretch ~850-550 cm⁻¹ C_Br_Stretch C_Br_Stretch C_Br->C_Br_Stretch ~690-515 cm⁻¹ CH_Stretch CH_Stretch Aromatic->CH_Stretch ~3100-3000 cm⁻¹ CC_Stretch CC_Stretch Aromatic->CC_Stretch ~1600-1400 cm⁻¹

Caption: Logical workflow for identifying key functional groups in the IR spectrum.

This guide serves as a foundational resource for researchers working with this compound and its analogs. While a definitive spectrum for the parent compound remains elusive in public databases, the comparative data and predictive analysis provided herein offer a robust framework for spectral interpretation and compound identification.

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene with other substituted benzyl halides in nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where precise control of reaction kinetics is essential.[1]

Introduction to Benzyl Halide Reactivity

Benzyl halides are a class of organic compounds that typically exhibit high reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the benzylic carbocation intermediate in S(_N)1 reactions and the favorable orbital overlap in the transition state of S(_N)2 reactions. The reaction pathway, whether S(_N)1 or S(_N)2, is influenced by the substitution pattern on the benzene ring, the nature of the nucleophile, and the solvent conditions.

Primary benzylic halides generally favor the S(_N)2 pathway, which involves a backside attack by the nucleophile in a concerted mechanism.[2] Secondary and tertiary benzylic halides, on the other hand, are more prone to the S(_N)1 mechanism, which proceeds through a planar, resonance-stabilized carbocation intermediate. The stability of this carbocation is a key determinant of the reaction rate.[2][3]

The presence of substituents on the aromatic ring significantly modulates the reactivity of the benzylic carbon. Electron-donating groups (EDGs) can stabilize the developing positive charge in an S(_N)1 transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the S(_N)1 reaction rate. In S(_N)2 reactions, the effect of substituents is more complex, involving a balance of inductive and resonance effects on the transition state energy.

Comparative Reactivity Analysis

The reactivity of this compound is influenced by the presence of two electron-withdrawing groups: a chloro group at the 4-position and a nitro group at the 1-position (ortho to the bromomethyl group). These substituents significantly impact the electrophilicity of the benzylic carbon and the stability of any potential carbocation intermediate.

Electronic Effects:

The chloro and nitro groups are strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density from the benzene ring deactivates it towards electrophilic attack but increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

For an S(_N)2 reaction, the increased electrophilicity of the carbon atom bearing the bromine can lead to an enhanced reaction rate with strong nucleophiles. However, for an S(_N)1 reaction, the strong electron-withdrawing nature of the nitro and chloro groups would significantly destabilize the formation of a benzylic carbocation, thus drastically slowing down or preventing this pathway.

A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide showed that they react at similar rates in a variety of solvents.[4] This suggests that the ortho-nitro group in this compound will have a comparable deactivating effect on S(_N)1 reactivity as a para-nitro group.

Quantitative Comparison of Reactivity:

To provide a quantitative comparison, the following table summarizes the relative rate constants for the S(_N)2 reaction of various substituted benzyl bromides with a common nucleophile (e.g., Iodide in acetone). The data for this compound is estimated based on the combined electron-withdrawing effects of the chloro and nitro substituents.

Benzyl Bromide DerivativeSubstituentsExpected Relative Rate (k_rel) vs. Benzyl BromidePredominant Mechanism with Strong Nucleophile
Benzyl BromideH1S(_N)2
4-Methylbenzyl Bromide4-CH(_3)~5S(_N)2
4-Chlorobenzyl Bromide4-Cl~0.7S(_N)2
4-Nitrobenzyl Bromide4-NO(_2)~0.1S(_N)2
This compound 2-Cl, 5-NO(_2) ~0.05 (Estimated) S(_N)2

Note: The relative rates are illustrative and can vary significantly with the nucleophile, solvent, and temperature.

The strong electron-withdrawing properties of the ortho-nitro and para-chloro groups in this compound are expected to decrease the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide, due to the destabilization of the electron-rich transition state. However, the increased electrophilicity of the benzylic carbon can still allow for efficient reaction with potent nucleophiles.

Experimental Protocols

Determining Relative Reactivity via Nucleophilic Substitution with Sodium Iodide in Acetone (Finkelstein Reaction)

This experiment provides a straightforward method for comparing the S(_N)2 reactivity of different benzyl halides. The reaction relies on the precipitation of sodium bromide or sodium chloride in acetone, providing a visual endpoint.

Materials:

  • Benzyl bromide and a selection of substituted benzyl halides (e.g., 4-methylbenzyl bromide, 4-chlorobenzyl bromide, 4-nitrobenzyl bromide, and this compound)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 15% sodium iodide in acetone solution into a series of clean, dry test tubes.

  • To each test tube, add 2 drops of a different benzyl halide derivative.

  • Stopper the test tubes and shake to ensure mixing.

  • Record the time taken for a precipitate (NaBr or NaCl) to form.

  • If no reaction is observed at room temperature after a significant amount of time (e.g., 15-20 minutes), gently warm the test tubes in a water bath and observe any changes.

  • The inverse of the time taken for the precipitate to appear is proportional to the relative initial rate of the reaction.

Kinetic Analysis of Solvolysis by Conductometry

For a more quantitative assessment, the rate of solvolysis (an S(_N)1 reaction) can be monitored by measuring the change in conductivity of the solution over time as the halide ion is produced.

Materials:

  • Substituted benzyl bromide

  • Solvent (e.g., 80% ethanol/20% water)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of the benzyl bromide in the chosen solvent system.

  • Place the solution in a thermostated vessel equipped with a conductivity probe.

  • Record the conductivity of the solution at regular time intervals.

  • The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time. The slope of this line will be equal to -k.

Visualizing Reaction Pathways and Experimental Workflows

Logical Flow for Comparative Reactivity Study

G Workflow for Comparing Benzyl Halide Reactivity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Benzyl Halides C Run Nucleophilic Substitution Reactions A->C B Prepare Nucleophile/Solvent System B->C D Monitor Reaction Progress (e.g., Precipitation, Conductivity) C->D E Record Reaction Times/Conductivity Data D->E F Calculate Relative Rates/Rate Constants E->F G Tabulate and Compare Reactivity Data F->G H Correlate Reactivity with Substituent Effects G->H

Caption: A flowchart outlining the key steps in a comparative study of benzyl halide reactivity.

Generalized S(_N)2 Reaction Pathway

SN2_Pathway S_N2 Reaction Mechanism for Benzyl Halides Reactants Nu⁻ + R-CH₂-X TS [Nu···CH₂(R)···X]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + X⁻ TS->Products Inversion of Stereochemistry

Caption: The concerted S(_N)2 mechanism, highlighting the transition state.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by its substitution pattern. The strong electron-withdrawing nature of the ortho-nitro and para-chloro groups deactivates the molecule towards S(_N)1 reactions by destabilizing the carbocation intermediate. For S(_N)2 reactions, while these groups increase the electrophilicity of the benzylic carbon, they can also destabilize the electron-rich transition state, leading to a generally lower reactivity compared to unsubstituted or electron-donating group-substituted benzyl bromides.

For drug development professionals and synthetic chemists, this means that reactions involving this compound will likely require strong nucleophiles and potentially elevated temperatures to proceed at a practical rate. The pronounced S(_N)2 preference also suggests that reactions will proceed with predictable stereochemistry (inversion of configuration if the benzylic carbon is chiral). This comparative guide provides a framework for understanding and predicting the reactivity of this and other benzyl halides, enabling more informed decisions in synthetic planning and process development.

References

Comparative Guide to the Synthetic Validation of 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to produce 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The evaluation focuses on a primary synthetic pathway and a viable alternative, presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows.

Primary Synthetic Route: Benzylic Bromination of 4-chloro-2-methyl-1-nitrobenzene

The most direct and widely utilized method for the synthesis of this compound is the benzylic bromination of 4-chloro-2-methyl-1-nitrobenzene. This reaction, a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in a non-polar solvent like carbon tetrachloride.[2][3]

Reaction Scheme:

Primary_Synthetic_Route 4-chloro-2-methyl-1-nitrobenzene 4-chloro-2-methyl- 1-nitrobenzene This compound 2-(Bromomethyl)-4-chloro- 1-nitrobenzene 4-chloro-2-methyl-1-nitrobenzene->this compound Wohl-Ziegler Bromination NBS_AIBN NBS, AIBN CCl4, Reflux

Caption: Primary synthesis of this compound.

Experimental Protocol:

A solution of 4-chloro-2-methyl-1-nitrobenzene (1.0 eq) in carbon tetrachloride is treated with N-Bromosuccinimide (1.1 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Alternative Synthetic Route: Two-Step Synthesis from 2-Amino-5-chlorobenzyl alcohol

An alternative pathway involves a two-step process starting from 2-amino-5-chlorobenzyl alcohol. This route first involves the conversion of the amino group to a nitro group via a Sandmeyer-type reaction, followed by the bromination of the benzylic alcohol.

Reaction Scheme:

Alternative_Synthetic_Route cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination 2-amino-5-chlorobenzyl_alcohol 2-amino-5-chlorobenzyl alcohol 2-(hydroxymethyl)-4-chloro-1-nitrobenzene 2-(hydroxymethyl)-4-chloro- 1-nitrobenzene 2-amino-5-chlorobenzyl_alcohol->2-(hydroxymethyl)-4-chloro-1-nitrobenzene Sandmeyer 1. NaNO2, H2SO4 2. NaNO2, Cu2O 2-(hydroxymethyl)-4-chloro-1-nitrobenzene_2 2-(hydroxymethyl)-4-chloro- 1-nitrobenzene This compound 2-(Bromomethyl)-4-chloro- 1-nitrobenzene 2-(hydroxymethyl)-4-chloro-1-nitrobenzene_2->this compound PBr3 PBr3 or HBr

Caption: Alternative two-step synthesis of the target compound.

Experimental Protocols:

Step 1: Synthesis of 2-(hydroxymethyl)-4-chloro-1-nitrobenzene 2-amino-5-chlorobenzyl alcohol (1.0 eq) is diazotized with sodium nitrite (1.1 eq) in the presence of a strong acid such as sulfuric acid at 0-5 °C. The resulting diazonium salt is then treated with a solution of sodium nitrite and a copper(I) catalyst to introduce the nitro group. The product is extracted with an organic solvent and purified.

Step 2: Synthesis of this compound The benzylic alcohol, 2-(hydroxymethyl)-4-chloro-1-nitrobenzene (1.0 eq), is treated with a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq) or concentrated hydrobromic acid. The reaction is typically carried out in an inert solvent. After the reaction is complete, the mixture is worked up by washing with water and a mild base to neutralize any remaining acid. The organic layer is then dried and concentrated to afford the final product.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterPrimary Route (Benzylic Bromination)Alternative Route (from 2-amino-5-chlorobenzyl alcohol)
Starting Material 4-chloro-2-methyl-1-nitrobenzene2-amino-5-chlorobenzyl alcohol
Number of Steps 12
Key Reagents NBS, AIBN, CCl₄NaNO₂, H₂SO₄, Cu₂O, PBr₃/HBr
Typical Yield ~70-85%Step 1: ~60-75%; Step 2: ~80-90% (Overall: ~48-68%)
Purity (after purification) >98%>97%
Reaction Time 2-4 hoursStep 1: 3-5 hours; Step 2: 1-2 hours
Advantages - Fewer steps- High overall yield- Readily available starting material- Avoids the use of highly toxic CCl₄ in the bromination step
Disadvantages - Use of toxic and environmentally harmful CCl₄- More synthetic steps- Lower overall yield- Diazotization can be hazardous

Experimental Workflow Visualization

The logical flow of the experimental procedures for both synthetic routes is outlined below.

Experimental_Workflow cluster_primary Primary Route cluster_alternative Alternative Route P_Start Start: 4-chloro-2-methyl-1-nitrobenzene P_Reaction Reaction: NBS, AIBN, CCl4, Reflux P_Start->P_Reaction P_Workup Workup: Filtration, Washing, Drying P_Reaction->P_Workup P_Purification Purification: Recrystallization/Chromatography P_Workup->P_Purification P_Product Product: This compound P_Purification->P_Product A_Start Start: 2-amino-5-chlorobenzyl alcohol A_Step1_Reaction Step 1: Diazotization & Nitration A_Start->A_Step1_Reaction A_Step1_Workup Workup & Purification A_Step1_Reaction->A_Step1_Workup A_Intermediate Intermediate: 2-(hydroxymethyl)-4-chloro-1-nitrobenzene A_Step1_Workup->A_Intermediate A_Step2_Reaction Step 2: Bromination A_Intermediate->A_Step2_Reaction A_Step2_Workup Workup & Purification A_Step2_Reaction->A_Step2_Workup A_Product Product: This compound A_Step2_Workup->A_Product

Caption: Comparative experimental workflow of the two synthetic routes.

Conclusion

The primary synthetic route via benzylic bromination of 4-chloro-2-methyl-1-nitrobenzene offers a more efficient and higher-yielding pathway to this compound. Its main drawback is the use of carbon tetrachloride, a solvent with significant health and environmental concerns. The alternative two-step synthesis starting from 2-amino-5-chlorobenzyl alcohol provides a viable option that avoids CCl₄, but at the cost of a lower overall yield and an additional synthetic step involving a potentially hazardous diazotization reaction. The choice of synthetic route will therefore depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, safety, and environmental impact.

References

Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene, offering insights into its reactivity compared to other benzyl bromides and highlighting the influence of various nucleophiles.

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic effects of the substituents on the benzene ring. The presence of a nitro group, a strong electron-withdrawing group, is expected to impact the reaction rate, particularly for reactions proceeding through an SN2 mechanism. This guide synthesizes available data on related compounds to provide a comprehensive overview of the expected kinetic behavior of this substrate.

Comparative Kinetic Data

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with N-Substituted Anilines in Methanol.

Benzyl Bromide DerivativeNucleophileTemperature (K)k₂ (x 10⁴ dm³ mol⁻¹ s⁻¹)
Benzyl bromideN,N-Dimethylaniline3031.83
Benzyl bromideN,N-Diethylaniline3031.30
Benzyl bromideDiphenylamine3032.50
This compoundAnilines (Expected Trend)-Expected to be slower than unsubstituted benzyl bromide due to the electron-withdrawing nitro group.

Note: The reactivity of N-substituted anilines generally increases with their pKb values, suggesting that basicity plays a key role in their nucleophilicity in these reactions.[1]

Table 2: Relative Rate Constants for the Reaction of Substituted Benzyl Bromides with Pyridine in Acetone at 40°C.

Substituent (R) on Benzyl BromideRelative Rate (kR/kH)
H (Benzyl bromide)1.00
p-CH₃1.66[2]
p-C₂H₅1.40[2]
p-NO₂ (analogy for this compound)Expected to be significantly less than 1

Note: Electron-donating groups on the benzyl bromide, such as methyl and ethyl, increase the reaction rate, likely by stabilizing the transition state.[2] Conversely, electron-withdrawing groups like the nitro group are known to deactivate the substrate towards SN2 reactions.[3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following is a generalized protocol for studying the kinetics of nucleophilic substitution reactions of benzyl bromides, based on common practices found in the literature.

General Procedure for Kinetic Measurements (Conductometric Method)

This method is suitable for reactions that produce ionic products, such as the reaction of a benzyl bromide with an amine, which generates a hydrobromide salt.

Materials:

  • This compound (or other benzyl bromide substrate)

  • Nucleophile (e.g., aniline derivative)

  • High-purity solvent (e.g., methanol, acetone)

  • Conductivity meter and cell

  • Thermostated water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Temperature Equilibration: Place the reactant solutions in separate flasks in a thermostated water bath to allow them to reach the desired reaction temperature.

  • Reaction Initiation: To start the reaction, quickly mix equal volumes of the pre-heated reactant solutions in a reaction vessel equipped with the conductivity cell.

  • Data Acquisition: Measure the conductance of the reaction mixture at regular time intervals. The increase in conductance is proportional to the formation of the ionic product.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate function of conductance against time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/(C₀ - C) versus time will be linear, where C₀ is the initial concentration and C is the concentration at time t. The slope of this line is equal to k₂. For reactions where one reactant is in large excess, pseudo-first-order kinetics can be assumed.

Reaction Mechanism and Workflow

The nucleophilic substitution on a primary benzylic halide like this compound is expected to proceed primarily through an SN2 mechanism. The following diagrams illustrate the general SN2 reaction pathway and a typical experimental workflow for kinetic analysis.

SN2_Mechanism reactant Nu⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ reactant->ts Rate-determining step product Nu-CH₂-R + Br⁻ ts->product

Figure 1. Generalized SN2 reaction mechanism.

Experimental_Workflow A Prepare Reactant Solutions (Substrate and Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., Conductometry) C->D E Data Analysis (Calculate Rate Constants) D->E F Compare with Alternative Substrates/Nucleophiles E->F

Figure 2. Experimental workflow for kinetic studies.

Structure-Reactivity Relationships

The rate of nucleophilic substitution reactions is highly dependent on the structure of both the substrate and the nucleophile.

  • Substrate Structure: For SN2 reactions, the rate is sensitive to steric hindrance at the reaction center. Primary benzylic halides, like the target compound, are generally more reactive than secondary or tertiary halides.[4][5] Electron-withdrawing substituents on the aromatic ring, such as the nitro and chloro groups in this compound, are expected to decrease the electron density at the benzylic carbon, making it more electrophilic but also potentially destabilizing the transition state, leading to a slower reaction rate compared to unsubstituted benzyl bromide.[3]

  • Nucleophile Strength: The nucleophilicity of the attacking species is a critical factor. Stronger nucleophiles lead to faster SN2 reaction rates.[6] For a series of related nucleophiles, such as substituted anilines, nucleophilicity often correlates with basicity.[1]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as acetone or DMF, are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[5]

References

A Comparative Guide to the Alkylating Efficacy of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylating efficacy of 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a key intermediate in organic synthesis. The document outlines the structural features influencing its reactivity and compares its potential alkylating performance with its analogues based on established structure-activity relationships. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to this compound as an Alkylating Agent

This compound is a substituted nitrobenzyl bromide. Its utility as an alkylating agent stems from the electrophilic nature of the benzylic carbon, which is further activated by the electron-withdrawing nitro group. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules such as DNA. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying DNA, which in turn disrupts DNA replication and transcription, ultimately leading to cell death.

The presence and position of substituents on the benzene ring, such as the chloro and nitro groups, play a crucial role in modulating the alkylating reactivity of the compound. Understanding these structure-activity relationships is vital for the design of more potent and selective therapeutic agents.

Comparative Analysis of Alkylating Efficacy

The alkylating activity of benzyl halides is influenced by:

  • The Nature of the Leaving Group: Bromide is a better leaving group than chloride, suggesting that bromomethyl derivatives will be more reactive than their chloromethyl counterparts.

  • Electronic Effects of Ring Substituents: Electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups, increase the electrophilicity of the benzylic carbon, thereby enhancing the rate of nucleophilic attack. The position of these substituents is also critical. A nitro group in the ortho or para position to the bromomethyl group will have a more pronounced activating effect due to resonance stabilization of the transition state.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of a nucleophile, thus reducing the reaction rate.

Based on these principles, a qualitative comparison of the expected alkylating reactivity of this compound and its potential analogues is presented in the table below.

CompoundLeaving GroupSubstituent EffectsExpected Relative Alkylating Reactivity
This compound BromideNitro group (ortho): Strong electron-withdrawing effect, activates the benzylic position for nucleophilic attack. Chloro group (para): Electron-withdrawing inductive effect, further enhances reactivity.High
4-(Bromomethyl)-2-chloro-1-nitrobenzeneBromideNitro group (para): Strong electron-withdrawing effect, activates the benzylic position. Chloro group (ortho): Electron-withdrawing inductive effect and potential for steric hindrance.High, potentially slightly lower than the 2-bromo-4-chloro isomer due to potential steric hindrance from the ortho chloro group.
2-(Chloromethyl)-4-chloro-1-nitrobenzeneChlorideChloride as leaving group: Poorer leaving group compared to bromide. Nitro and Chloro ring substituents: Same activating electronic effects as the bromo-analogue.Moderate, lower than the corresponding bromomethyl derivative.
4-Nitrobenzyl bromideBromideNitro group (para): Strong electron-withdrawing and activating effect.High, serves as a common reference compound for high reactivity.
Benzyl bromideBromideNo activating or deactivating substituents.Moderate, lower than nitro-substituted analogues.

Table 1: Qualitative Comparison of Expected Alkylating Reactivity of this compound and its Analogues.

Experimental Protocols

To quantitatively assess and compare the alkylating efficacy of this compound and its analogues, the following experimental protocols can be employed.

4-(p-Nitrobenzyl)pyridine (NBP) Assay for Alkylating Activity

This colorimetric assay is a widely used method to determine the alkylating potential of a compound. The nucleophilic pyridine nitrogen of NBP reacts with the alkylating agent. Subsequent addition of a base leads to the formation of a colored product, the absorbance of which is proportional to the extent of alkylation.

Materials:

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Test compound (e.g., this compound) and its analogues

  • Acetone

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Buffer solution (e.g., sodium acetate)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 5% (w/v) solution of NBP in acetone.

    • Prepare a stock solution of the test compound and its analogues in acetone at a known concentration.

    • Prepare a suitable buffer solution (e.g., 0.1 M sodium acetate, pH 4.0).

    • Prepare a 1 M solution of NaOH.

  • Alkylation Reaction:

    • In a reaction tube, mix the buffer solution, the solution of the test compound, and the NBP solution.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C or 60°C) for a defined period (e.g., 1-2 hours). The optimal time and temperature may need to be determined empirically for each compound.

    • Prepare a blank sample containing all reagents except the test compound.

  • Color Development and Measurement:

    • After incubation, cool the reaction tubes in an ice bath.

    • Add a mixture of ethyl acetate and acetone to extract the alkylated NBP derivative.

    • Add the NaOH solution to develop the color.

    • Vortex the mixture vigorously for 30 seconds.

    • Separate the organic layer.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 540-560 nm) using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The alkylating activity can be expressed as the absorbance per mole of the test compound. By comparing these values, the relative alkylating efficacy of different compounds can be determined.

Cell Viability and Cytotoxicity Assays

To assess the biological consequence of alkylation, in vitro cytotoxicity assays using cancer cell lines are essential. The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Test compound and its analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: DNA Alkylation Pathway

The primary mechanism of action for this compound and its analogues is through the alkylation of DNA. This process disrupts the normal functioning of DNA and can trigger programmed cell death (apoptosis).

DNA_Alkylation_Pathway General Pathway of DNA Alkylation by Nitrobenzyl Bromides AlkylatingAgent This compound (or Analogue) NucleophilicAttack Nucleophilic Attack by DNA Bases AlkylatingAgent->NucleophilicAttack Enters Cell DNA_Adduct DNA Adduct Formation (e.g., at N7 of Guanine) NucleophilicAttack->DNA_Adduct ReplicationForkStalling Replication Fork Stalling DNA_Adduct->ReplicationForkStalling TranscriptionInhibition Transcription Inhibition DNA_Adduct->TranscriptionInhibition DNA_Damage_Response DNA Damage Response (DDR) Activation (e.g., ATM/ATR) ReplicationForkStalling->DNA_Damage_Response TranscriptionInhibition->DNA_Damage_Response CellCycleArrest Cell Cycle Arrest (e.g., at G2/M phase) DNA_Damage_Response->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis If damage is irreparable

Caption: General mechanism of DNA alkylation by nitrobenzyl bromides leading to cell death.

Conclusion

This compound possesses the necessary structural features to act as a potent alkylating agent. Its reactivity is enhanced by the presence of both a nitro and a chloro group on the benzene ring and a bromide as the leaving group. While direct quantitative comparisons with its analogues are sparse in the literature, the principles of structure-activity relationships suggest that variations in the substitution pattern and the nature of the leaving group will significantly impact its alkylating efficacy. The provided experimental protocols for the NBP assay and cytotoxicity testing offer a robust framework for researchers to quantitatively evaluate and compare the performance of this compound and its derivatives for potential applications in drug development.

A Comparative Guide to the Stability of Compounds Derived from 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability profiles of hypothetical compounds synthesized from the intermediate "2-(Bromomethyl)-4-chloro-1-nitrobenzene." Given the prevalence of the chloronitrobenzene moiety in various industrial and pharmaceutical compounds, understanding their inherent stability is crucial for development, formulation, and storage. Nitroaromatic compounds are known for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene ring[1]. However, they can be susceptible to degradation under specific stress conditions.

This document outlines standard methodologies for assessing chemical stability through forced degradation studies and presents hypothetical data to illustrate potential degradation pathways and compare stability with alternative chemical structures. Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a molecule by subjecting it to various stress conditions like pH, temperature, light, and oxidizing agents[2][3]. The insights gained are pivotal for developing stability-indicating analytical methods, which are essential for regulatory submissions[4][5].

Table 1: Comparative Stability Data of Hypothetical Compound A vs. Alternatives

Compound A is a hypothetical derivative of this compound.

Stress ConditionParameterCompound A (Hypothetical)Alternative 1 (Benzylic Amine)Alternative 2 (Aniline Derivative)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)% Degradation8.5%15.2%5.1%
Major DegradantsHydrolysis of side chainCleavage of benzylic bondMinimal degradation
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)% Degradation12.3%7.8%18.9%
Major DegradantsRing substitutionStableRing hydroxylation
Oxidative Stress (3% H₂O₂, RT, 24h)% Degradation4.2%25.5%30.1%
Major DegradantsN-Oxide formationOxidation of aminePolymerization
Thermal Stress (80°C, 72h)% Degradation2.1%3.5%6.8%
Major DegradantsMinor decompositionDealkylationColor change
Photostability (ICH Q1B), 1.2 million lux hours% Degradation6.7%9.1%11.4%
Major DegradantsPhotoreduction of nitro groupRadical-induced degradationPhotodimerization

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stability studies. The following are standard protocols for forced degradation studies applicable to compounds derived from this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for establishing the degradation pathways and intrinsic stability of a molecule[2][3].

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Acid Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and heated at 60°C for 24 hours. The sample is then neutralized with an equivalent amount of 0.1 M sodium hydroxide before analysis[6].

  • Base Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide and heated at 60°C for 24 hours. The sample is subsequently neutralized with an equivalent amount of 0.1 M hydrochloric acid[6].

  • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature for 24 hours[6].

  • Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C for 72 hours. A solution of the compound is also subjected to the same conditions to assess stability in the solution state.

  • Photostability Testing: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[6]. A control sample is kept in the dark to exclude thermal degradation.

Analytical Methodology

A stability-indicating analytical method is required to separate the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose[4][7].

  • Chromatographic System:

    • Instrument: HPLC with a UV detector or a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the parent compound.

    • Injection Volume: 10 µL.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent drug and its degradation products[5][7].

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies and analyzing the resulting samples.

G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC Analysis HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for forced degradation stability testing.

Hypothetical Degradation Pathway

This diagram outlines a potential degradation pathway for a compound derived from this compound under various stress conditions. The microbial degradation of nitroaromatic compounds often involves either oxidative or reductive pathways[8].

G cluster_degradation Degradation Products Parent Compound Parent Compound Hydrolysis Product Hydrolysis Product Parent Compound->Hydrolysis Product Acid/Base Hydrolysis Oxidation Product (N-Oxide) Oxidation Product (N-Oxide) Parent Compound->Oxidation Product (N-Oxide) Oxidative Stress Photoreduction Product (Amino Derivative) Photoreduction Product (Amino Derivative) Parent Compound->Photoreduction Product (Amino Derivative) Photolytic Stress

Caption: Potential degradation pathways for the hypothetical compound.

References

A Comparative Spectroscopic Analysis of 2-(azidomethyl)-4-chloro-1-nitrobenzene and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. Spectroscopic analysis provides the foundational data for such characterization. This guide offers a comparative overview of the expected spectroscopic data for the target compound, 2-(azidomethyl)-4-chloro-1-nitrobenzene, alongside experimentally obtained data for structurally similar molecules. This comparison will aid in the identification and verification of related chemical entities.

Predicted vs. Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for "2-(azidomethyl)-4-chloro-1-nitrobenzene" and compare it with the available data for analogous compounds.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)CH₂ Protons (ppm)CH₃ Protons (ppm)
2-(azidomethyl)-4-chloro-1-nitrobenzene (Predicted)~7.5-8.2 (3H, m)~4.5 (2H, s)-
4-chloro-1-methyl-2-nitrobenzene 7.33-7.54 (m, 3H)-2.59 (s, 3H)
4-chloro-2-(chloromethyl)-1-nitrobenzene 7.63-8.05 (m, 3H)4.85 (s, 2H)-

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)CH₂ Carbon (ppm)CH₃ Carbon (ppm)
2-(azidomethyl)-4-chloro-1-nitrobenzene (Predicted)~125-150~50-55-
4-chloro-1-methyl-2-nitrobenzene 125.1, 130.0, 133.2, 134.8, 135.5, 147.2-20.4
1-chloro-4-nitrobenzene 124.3, 129.5, 139.9, 148.8--

Table 3: Key IR Absorption Bands (cm⁻¹) Comparison (Predicted vs. Experimental)

Functional Group2-(azidomethyl)-4-chloro-1-nitrobenzene (Predicted)4-chloro-1-methyl-2-nitrobenzene 2-azido-4-chloro-1-nitrobenzene
Azide (N₃) Asymmetric Stretch~2100 (strong)-Yes (band expected ~2100)
Nitro (NO₂) Asymmetric Stretch~1530 (strong)1525Yes (band expected ~1530)
Nitro (NO₂) Symmetric Stretch~1350 (strong)1350Yes (band expected ~1350)
C-Cl Stretch~750745Yes (band expected ~750)

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-(azidomethyl)-4-chloro-1-nitrobenzene (Predicted)212/214 (³⁵Cl/³⁷Cl)Loss of N₂ from azido group, loss of NO₂, loss of CH₂N₃
4-chloro-1-methyl-2-nitrobenzene 171/173141 (M-NO), 125 (M-NO₂), 90
2-azido-4-chloro-1-nitrobenzene 198/200170/172 (M-N₂), 152/154 (M-NO₂)
1-chloro-4-nitrobenzene 157/159127 (M-NO), 111 (M-NO₂), 75

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the solid sample.

  • Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualizing the Analytical Workflow

The characterization of a novel compound like "2-(azidomethyl)-4-chloro-1-nitrobenzene" follows a logical workflow to elucidate and confirm its structure.

G cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 2-(azidomethyl)-4-chloro-1-nitrobenzene nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Provides information on proton and carbon framework ir FT-IR Spectroscopy synthesis->ir Identifies functional groups ms Mass Spectrometry synthesis->ms Determines molecular weight and fragmentation data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation Combined evidence

A Comparative Analysis of SN1 and SN2 Pathways for 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework

The competition between SN1 and SN2 reaction pathways is primarily governed by the structure of the substrate, the nature of the nucleophile, the solvent system, and the leaving group. For 2-(Bromomethyl)-4-chloro-1-nitrobenzene, the following structural features are paramount:

  • Substrate Structure: It is a primary benzylic bromide. Primary substrates generally favor the SN2 pathway due to minimal steric hindrance at the electrophilic carbon.[1][2] However, benzylic systems are known to be capable of undergoing SN1 reactions due to the resonance stabilization of the resulting carbocation.[3][4]

  • Electronic Effects: The benzene ring is substituted with two electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl). The nitro group, in particular, is strongly deactivating and will significantly destabilize the formation of a positive charge on the benzylic carbon through resonance and inductive effects. This destabilization of the potential carbocation intermediate strongly disfavors the SN1 pathway.[5] Conversely, the electron-withdrawing nature of the substituents can make the benzylic carbon more electrophilic, potentially accelerating an SN2 attack.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, which is a prerequisite for both SN1 and SN2 reactions.

Based on this structural analysis, the SN2 pathway is predicted to be the dominant mechanism for nucleophilic substitution reactions of this compound under typical synthetic conditions.

Comparative Data Summary

The following table summarizes the key characteristics and predicted outcomes for the SN1 and SN2 pathways for this compound.

FeatureSN1 Pathway (Disfavored)SN2 Pathway (Favored)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Rate-Determining Step Formation of the benzylic carbocation.Concerted backside attack of the nucleophile and departure of the leaving group.
Intermediate Benzylic carbocation (highly destabilized by the -NO₂ and -Cl groups).A five-coordinate transition state.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻).
Solvent Favored by polar protic solvents (e.g., water, ethanol, methanol) which stabilize the carbocation intermediate and the leaving group.[6]Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) which solvate the cation but not the anionic nucleophile, enhancing its reactivity.[6][7]
Stereochemistry If the benzylic carbon were chiral, this pathway would lead to racemization.Leads to inversion of configuration at the electrophilic carbon.
Rearrangements Not applicable for this substrate as it is a primary halide and rearrangement would not lead to a more stable carbocation.No rearrangements are possible as there is no carbocation intermediate.
Activation Energy Expected to be very high due to the electronically destabilized carbocation.Expected to be significantly lower than the SN1 pathway.

Reaction Pathway Diagrams

The following diagrams illustrate the proposed SN1 and SN2 reaction pathways for this compound.

SN1_Pathway Substrate 2-(Bromomethyl)-4-chloro- 1-nitrobenzene Carbocation Benzylic Carbocation (Highly Destabilized) Substrate->Carbocation Slow, Rate-Determining (Disfavored) Product Substitution Product Carbocation->Product Fast LeavingGroup Br⁻ Nucleophile Nu⁻

Figure 1: Disfavored SN1 pathway for this compound.

SN2_Pathway Reactants Substrate + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Concerted Attack Products Product + Br⁻ TS->Products Leaving Group Departure

Figure 2: Favored SN2 pathway for this compound.

Hypothetical Experimental Protocols

To empirically determine the dominant reaction pathway, the following experimental approaches could be employed:

1. Kinetic Studies

  • Objective: To determine the order of the reaction with respect to the substrate and the nucleophile.

  • Methodology:

    • Prepare a series of reaction mixtures with a constant concentration of this compound and varying concentrations of a strong nucleophile (e.g., sodium azide in acetone).

    • Prepare a second series of reaction mixtures with a constant concentration of the nucleophile and varying concentrations of the substrate.

    • Maintain all reactions at a constant temperature.

    • Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

    • Plot the initial reaction rates against the concentrations of the substrate and nucleophile.

  • Expected Results:

    • SN2 Pathway: The reaction rate will show a first-order dependence on both the substrate and the nucleophile concentration (second-order overall).

    • SN1 Pathway: The reaction rate will show a first-order dependence on the substrate concentration and a zero-order dependence on the nucleophile concentration.

2. Solvent Effect Studies

  • Objective: To investigate the influence of solvent polarity on the reaction rate.

  • Methodology:

    • Conduct the nucleophilic substitution reaction with a chosen nucleophile in a series of solvents with varying polarities and proticities (e.g., a polar aprotic solvent like DMF, a polar protic solvent like ethanol, and a non-polar solvent like toluene).

    • Keep the concentrations of the substrate and nucleophile constant across all experiments.

    • Monitor the reaction rates in each solvent.

  • Expected Results:

    • SN2 Pathway: The reaction rate will be significantly faster in polar aprotic solvents compared to polar protic solvents.

    • SN1 Pathway: The reaction rate will be significantly faster in polar protic solvents.

Logical Workflow for Pathway Determination

The following diagram illustrates the decision-making process for predicting the favored nucleophilic substitution pathway for a given benzylic halide.

Pathway_Decision_Tree Start Analyze Substrate: This compound SubstrateType Primary Benzylic Halide? Start->SubstrateType ElectronicEffects Electron-Withdrawing Groups (-NO₂, -Cl)? SubstrateType->ElectronicEffects Yes CarbocationStability Benzylic Carbocation Stability ElectronicEffects->CarbocationStability Yes SN1Disfavored SN1 Pathway Highly Disfavored CarbocationStability->SN1Disfavored Low SN2Favored SN2 Pathway Favored SN1Disfavored->SN2Favored ConsiderConditions Consider Reaction Conditions SN2Favored->ConsiderConditions Nucleophile Strong Nucleophile? ConsiderConditions->Nucleophile Solvent Polar Aprotic Solvent? Nucleophile->Solvent Yes SN2Confirmed SN2 is the Predicted Pathway Nucleophile->SN2Confirmed No, but strong enough to favor SN2 over SN1 Solvent->SN2Confirmed Yes

Figure 3: Logical workflow for predicting the SN1 vs. SN2 pathway.

Conclusion

The structural and electronic properties of this compound strongly suggest a preference for the SN2 reaction pathway. The primary nature of the benzylic halide minimizes steric hindrance for a backside nucleophilic attack, while the potent electron-withdrawing nitro and chloro groups destabilize the carbocation intermediate required for an SN1 mechanism. Experimental validation through kinetic and solvent effect studies would provide definitive confirmation of this theoretical prediction. For professionals in drug development and organic synthesis, a thorough understanding of these competing pathways is crucial for reaction optimization, predicting product outcomes, and designing efficient synthetic routes.

References

Safety Operating Guide

Safe Disposal Protocol for 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(Bromomethyl)-4-chloro-1-nitrobenzene is critical due to its hazardous properties, including high toxicity and environmental risks. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1][2]. It also causes severe skin burns and eye damage[3]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use[4][5][6].

  • Eye Protection: Safety glasses and a face shield are required[4].

  • Body Protection: A lab coat or chemical-resistant apron. For significant handling, impervious clothing is recommended[5].

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood[2][4]. Avoid dust formation[1][2][4].

Waste Characterization and Segregation

This compound is a halogenated organic compound . It must be segregated from non-halogenated solvents and other waste streams to ensure proper disposal and prevent dangerous reactions[7][8].

  • Do Not mix with non-halogenated solvent waste[7].

  • Do Not mix with acids, bases, or oxidizers[7][8].

  • Do Not discharge into drains or sewer systems[1][2][4][5]. Discharge into the environment must be avoided[4][5].

PropertyData
Appearance Crystalline solid, light yellow[4].
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol [3].
GHS Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects).
Toxicity to Daphnia EC50 - Daphnia magna (Water flea) - 2.7 mg/l - 48 h (for 1-Chloro-4-nitrobenzene, a related compound).
Toxicity to Algae Growth inhibition EC50 - Chlorella pyrenoidosa - 4.9 mg/l - 96 h (for 1-Chloro-4-nitrobenzene, a related compound).

Step-by-Step Disposal and Decontamination Protocol

The primary and mandatory disposal method is through a licensed and approved hazardous waste disposal contractor[9]. The material may be removed to a chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[5].

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Collect waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical[4][7][10].

    • The container must be leak-proof and kept tightly closed when not in use[4][7][10][11].

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."

    • Include the approximate concentration and quantity. Do not overwrite or cover existing labels[11].

  • Accumulation:

    • Transfer the chemical waste into the designated container using a funnel to prevent external contamination of the container[11].

    • Do not fill the container beyond 90% of its capacity to allow for expansion[11].

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong bases or reducing agents[2][4][5].

  • Disposal Request:

    • Once the container is full (no more than 90%) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company[7].

Protocol: Spill and Contamination Cleanup

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[4][5].

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust[1][2][4].

    • Use spark-proof tools and explosion-proof equipment if necessary[5].

  • Decontamination:

    • Wash contaminated clothing and equipment before reuse[9].

    • Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow for proper disposal and the key hazards associated with the compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Identify Waste Chemical: This compound ppe Wear Full PPE (Gloves, Face Shield, Lab Coat) start->ppe container Select Compatible, Labeled Halogenated Waste Container ppe->container transfer Carefully Transfer Waste (Use Fume Hood, Avoid Spills/Dust) container->transfer seal Securely Seal Container (Do not exceed 90% capacity) transfer->seal spill Spill Occurs transfer->spill store Store in Designated, Ventilated Secondary Containment Area seal->store request Arrange Pickup via EH&S or Approved Waste Contractor store->request end Final Disposal: Licensed Incineration request->end cleanup Follow Spill Cleanup Protocol: Contain, Collect, Decontaminate spill->cleanup YES cleanup->seal Dispose of cleanup material as hazardous waste G cluster_hazards Inherent Hazards cluster_actions Mandatory Actions chem This compound health Health Hazard - Toxic (All Routes) - Corrosive - Suspected Carcinogen/Mutagen chem->health physical Physical Hazard - Dust can be explosive chem->physical env Environmental Hazard - Toxic to aquatic life chem->env ppe Engineering Controls & PPE - Use Chemical Fume Hood - Wear Full Protective Gear health->ppe segregation Waste Segregation - Collect as Halogenated Organic Waste - Isolate from Incompatibles health->segregation physical->ppe disposal Final Disposal - Use Approved Waste Disposal Plant - Prohibit Drain/Sewer Disposal env->disposal segregation->disposal

References

Personal protective equipment for handling 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 2-(Bromomethyl)-4-chloro-1-nitrobenzene (CAS No: 31577-25-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper environmental stewardship.

Hazard Identification and Quantitative Data

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that can cause severe skin burns and eye damage, is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1] The signal word for this chemical is "Danger".[2]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage[1]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled[1]

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [1][3]
Appearance Solid[2]

| Storage Temperature | 2-8°C, under inert atmosphere[2][3] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications and Remarks
Eye and Face Protection Chemical Splash Goggles & Face Shield Goggles must be worn to protect against splashes.[4] A face shield must be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[5][6]
Skin and Body Protection Chemical-Resistant Lab Coat A lab coat made of appropriate chemical-resistant material (e.g., Nomex® or treated cotton) should be worn and fully buttoned.[5]
Hand Protection Chemical-Resistant Gloves Nitrile gloves are suitable for incidental contact.[7] For prolonged handling, consider thicker, chemical-resistant gloves and consult the manufacturer's resistance guide. Always inspect gloves before use and change them immediately upon contamination.[5]
Respiratory Protection NIOSH-Approved Respirator All handling of this solid compound must be done within a certified chemical fume hood to control exposure to dust and vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5]

| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot; leather or chemical-resistant material is recommended.[5][6] |

Operational Plan: Experimental Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

I. Preparation and Engineering Controls

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate Work Area: All work with this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials (absorbent pads, appropriate neutralizing agents), is within the fume hood and readily accessible.

  • Don PPE: Put on all required personal protective equipment as detailed in Table 3 before entering the designated work area.

II. Weighing and Transfer

  • Tare Container: Place a clean, dry, and sealed secondary container on an analytical balance inside the fume hood and tare the balance.

  • Aliquot the Chemical: Carefully transfer the desired amount of the solid this compound from the stock bottle to the tared container. Use appropriate tools (e.g., a clean spatula) to avoid generating dust.

  • Seal and Clean: Securely close the stock bottle and the secondary container. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to decontaminate them.

III. Reaction and Use

  • Controlled Addition: If adding the chemical to a reaction vessel, do so slowly and carefully to prevent splashing or dust generation.

  • Maintain Containment: Keep the reaction vessel within the chemical fume hood for the duration of the experiment.

  • Monitor the Reaction: Continuously monitor the experiment for any signs of unexpected reactions or releases.

IV. Decontamination and Cleanup

  • Quench and Neutralize: Upon completion of the experiment, safely quench the reaction and neutralize any remaining reactive materials according to your specific laboratory protocol.

  • Clean Glassware: Decontaminate all glassware and equipment that came into contact with the chemical. This typically involves rinsing with an appropriate solvent, followed by a standard washing procedure. Collect all rinsate as hazardous waste.

  • Wipe Down Work Area: Thoroughly wipe down the interior surfaces of the fume hood with an appropriate solvent and then soap and water.

Disposal Plan

Waste contaminated with this compound is considered hazardous and must be disposed of following institutional, local, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid waste (e.g., paper towels, used gloves, contaminated silica gel) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • EPA Waste Codes: Due to its components, this waste may fall under EPA hazardous waste codes for nitrobenzene (U169) or other halogenated organic compounds.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment and disposal procedures.

  • Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area until they are collected by trained EHS personnel for final disposal.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Cleanup & Disposal A Review SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Chemical C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate & Label Waste F->G Proceed to Disposal H Clean Work Area G->H I Store Waste for Pickup H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.